molecular formula C5H11Cl2N3 B1314894 (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 53332-67-5

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1314894
CAS No.: 53332-67-5
M. Wt: 184.06 g/mol
InChI Key: VOJQTCGJLJPNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2N3 and its molecular weight is 184.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-methylimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-3H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJQTCGJLJPNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478564
Record name 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-67-5
Record name 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fundamental basic properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The imidazole motif is a cornerstone in drug design, valued for its unique electronic characteristics and its ability to engage in various biological interactions.[1] This document will delve into the structural features that govern the basicity of this compound, offer estimations of its acid dissociation constants (pKa), and provide detailed, field-proven methodologies for the experimental determination of these crucial parameters.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its aromatic nature, the presence of two nitrogen atoms with distinct electronic properties, and its ability to act as a proton donor and acceptor. This amphoteric character is critical for its role in biological systems, where it often participates in enzyme catalysis and receptor binding.[2] (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride combines the key features of the imidazole ring with a primary aminomethyl substituent, introducing an additional basic center and expanding its potential for molecular interactions. Understanding the basic properties of this compound is paramount for predicting its behavior in physiological environments, optimizing its formulation, and elucidating its mechanism of action in drug discovery and development.

Molecular Structure and Basicity: A Tale of Two Nitrogens

The basicity of (1-Methyl-1H-imidazol-2-yl)methanamine is attributed to its two primary basic centers: the primary amine of the methanamine substituent and the sp2-hybridized nitrogen atom (N-3) of the imidazole ring. The dihydrochloride salt form indicates that both of these basic centers are protonated.

The imidazole ring itself is a weak base. The pKa of the conjugate acid of imidazole is approximately 7.0, making it significantly more basic than pyridine.[3] The methylation at the N-1 position in our target molecule prevents tautomerization and slightly increases the basicity of the ring compared to unsubstituted imidazole. For instance, the pKa of the conjugate acid of 1-methylimidazole is around 7.4.[3]

The primary aliphatic amine group is also basic. The pKa of a typical primary aminomethyl group attached to an aromatic ring is expected to be in the range of 9-10. However, the proximity of the electron-withdrawing imidazole ring will likely reduce the basicity of the aminomethyl group in (1-Methyl-1H-imidazol-2-yl)methanamine.

Protonation Equilibria

The protonation of (1-Methyl-1H-imidazol-2-yl)methanamine occurs in a stepwise manner. The following diagram illustrates the protonation equilibria, starting from the fully deprotonated (free base) form to the fully protonated (dihydrochloride) form.

G A Free Base (1-Methyl-1H-imidazol-2-yl)methanamine B Monoprotonated Species (Imidazolium) A->B + H⁺ (pKa₁ - Imidazole N) C Monoprotonated Species (Ammonium) A->C + H⁺ (pKa₂ - Amine N) D Diprotonated Species (Dihydrochloride Salt) B->D + H⁺ (pKa₂ - Amine N) C->D + H⁺ (pKa₁ - Imidazole N)

Caption: Protonation equilibria of (1-Methyl-1H-imidazol-2-yl)methanamine.

Physicochemical Properties and Estimated pKa Values

The following table summarizes key physicochemical properties of the free base, (1-Methyl-1H-imidazol-2-yl)methanamine.

PropertyValueSource
Molecular Formula C₅H₉N₃[6]
Molecular Weight 111.15 g/mol [6]
XLogP3 -1.1[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 1[6]

Experimental Determination of pKa: A Practical Guide

The determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a robust and widely used method for this purpose. Alternatively, UV-spectrophotometric methods can be employed, especially for compounds with a chromophore that exhibits a pH-dependent absorbance spectrum.

Protocol for Potentiometric Titration of a Polyprotic Base

This protocol outlines the determination of the pKa values of a polyprotic base, such as (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, by titration with a strong acid.

Principle: A known concentration of the dihydrochloride salt is dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[7][8]

Materials and Equipment:

  • (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water, purged with an inert gas (e.g., argon or nitrogen) to remove dissolved CO₂

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • 150 mL beaker

  • Analytical balance

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride and dissolve it in 50 mL of CO₂-free deionized water in a 150 mL beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the solution.

  • Titration: Begin the titration by adding the standardized HCl solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection around Equivalence Points: As the pH begins to change more rapidly, reduce the increment volume to accurately capture the steep inflection points of the titration curve.

  • Completion of Titration: Continue the titration until the pH of the solution becomes strongly acidic and plateaus.

  • Data Analysis: Plot the measured pH versus the volume of HCl added. The equivalence points can be determined from the points of maximum slope on the titration curve (the first derivative) or as peaks in the second derivative plot. The pKa values are determined as the pH at the half-equivalence points.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Weigh Dihydrochloride Salt B Dissolve in CO₂-free Water A->B C Setup Titration Apparatus D Add HCl in Increments C->D E Record pH and Volume D->E E->D F Plot pH vs. Volume G Determine Equivalence Points F->G H Calculate pKa at Half-Equivalence Points G->H

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for UV-Spectrophotometric pKa Determination

This method is applicable if the different protonated species of the molecule have distinct UV-Vis absorption spectra.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.[9]

Materials and Equipment:

  • (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

  • A series of buffer solutions with known pH values covering the range of interest (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well UV-transparent microplate

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride in deionized water or a suitable solvent (e.g., DMSO).

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the data can be fitted to the following equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the measured absorbance, A_B is the absorbance of the basic species, and A_A is the absorbance of the acidic species.

Conclusion: A Foundation for Drug Discovery

A thorough understanding of the basic properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is fundamental to its successful application in research and drug development. The presence of two distinct basic centers, the imidazole ring nitrogen and the primary amine, dictates its charge state in different pH environments, which in turn influences its solubility, membrane permeability, and interactions with biological targets. While experimentally determined pKa values for this specific molecule are not widely published, this guide provides a robust framework for their estimation and experimental determination. The detailed protocols for potentiometric and spectrophotometric titrations offer practical approaches for researchers to obtain these critical parameters, thereby enabling more informed decisions in the design and development of novel therapeutics based on this promising imidazole scaffold.

References

  • (1H-imidazol-2-yl)methanamine. LookChem. [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health. [Link]

  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Royal Society of Chemistry. [Link]

  • 1-Methyl-1H-imidazol-2-amine. PubChem. [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem. [Link]

  • 1-Methylimidazole. Wikipedia. [Link]

  • The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Royal Society of Chemistry. [Link]

  • pKa of imidazoles. Chemistry Stack Exchange. [Link]

  • Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. PubMed. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. [Link]

  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. SciELO. [Link]

  • Titration of a polyprotic acid with a strong base with Cobra4. PHYWE. [Link]

  • Titration of a polyprotic acid with a strong base with Cobra SMARTsense. Amazon Web Services. [Link]

  • 2-methylimidazole. Canadian Science Publishing. [Link]

  • Cytotoxic Effect of (1-Methyl-1H-Imidazol-2-Yl)-Methanamine and Its Derivatives in PtII Complexes on Human Carcinoma Cell Lines: A Comparative Study with Cisplatin. MDPI. [Link]

  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). ACS Publications. [Link]

  • Imidazole is acid or base and is it Electrophilic or Nucleophilic? YouTube. [Link]

  • Titrations of polyprotic acids. Khan Academy. [Link]

  • Polyprotic Acids & Bases. Chemistry LibreTexts. [Link]

  • 1-(1H-Imidazol-5-yl)methanamine. PubChem. [Link]

  • Experiment 5 Polyprotic Acids – Determining Ka's Using pH Titration Curves. University of Texas at Dallas. [Link]

Sources

Technical Profile: (1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

[1][2][3][4][5]

Executive Summary

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 53332-67-5) is a critical heterocyclic building block in medicinal chemistry and supramolecular research.[1] Characterized by a molecular weight of 184.07 g/mol , this compound serves as a robust precursor for synthesizing bidentate ligands, histamine analogues, and anion transporters. Its dihydrochloride salt form offers enhanced stability and water solubility compared to the volatile and oxidation-prone free base, making it the preferred reagent for high-precision organic synthesis.[1]

Chemical Identity & Physicochemical Constants[6][7][8][9]

The precise determination of molecular weight and stoichiometry is fundamental for accurate molarity calculations in synthetic workflows.

Molecular Weight Breakdown
ComponentFormulaMonoisotopic Mass (Da)Average Mass ( g/mol )Contribution to Total MW
Free Base C₅H₉N₃111.0796111.14860.4%
Counterions 2 × HCl71.94872.92239.6%
Total Salt C₅H₁₁Cl₂N₃ 183.0276 184.07 100%
Key Identifiers
  • IUPAC Name: (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride[1][2][3][4][]

  • CAS Number (Salt): 53332-67-5[1]

  • CAS Number (Free Base): 124312-73-8[1][6]

  • SMILES: CN1C=CN=C1CN.Cl.Cl

  • Appearance: White to off-white hygroscopic crystalline solid.[1]

  • Solubility: Highly soluble in water (>100 mg/mL), DMSO, and methanol; insoluble in non-polar solvents (hexane, diethyl ether).

Synthesis & Manufacturing Methodologies

The synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine relies on the unique reactivity of the imidazole C2 position.[1] Unlike the C4/C5 positions, the C2 proton is significantly more acidic (pKa ~33), allowing for selective deprotonation and functionalization.

Core Synthetic Pathway: C2-Lithiation & Reductive Amination

The most authoritative route for high-purity synthesis involves a three-stage protocol starting from commercially available 1-methylimidazole.[1]

Step 1: Selective C2-Lithiation [1]

  • Reagents: n-Butyllithium (n-BuLi), THF, -78°C.[1]

  • Mechanism: n-BuLi abstracts the C2 proton, generating a stable 2-lithio-1-methylimidazole species.[1] The low temperature is critical to prevent ring opening or polymerization.

Step 2: Formylation

  • Reagents: Dimethylformamide (DMF).

  • Mechanism: The lithiated species attacks the carbonyl carbon of DMF. Acidic workup yields 1-methylimidazole-2-carboxaldehyde.[1]

Step 3: Reductive Amination

  • Reagents: Hydroxylamine hydrochloride (to form oxime) followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (LiAlH₄).

  • Salt Formation: The final amine is treated with anhydrous HCl in dioxane/ether to precipitate the dihydrochloride salt, ensuring removal of unreacted organic impurities.

SynthesisPathwayFigure 1: Synthetic pathway via C2-selective lithiation and reductive amination.Start1-Methylimidazole(Starting Material)Lithio2-Lithio-1-methylimidazole(Intermediate)Start->Lithion-BuLi, THF-78°CAldehyde1-Methylimidazole-2-carboxaldehydeLithio->Aldehyde1. DMF2. H3O+OximeOxime IntermediateAldehyde->OximeNH2OH·HClNaOAcProduct(1-Methyl-1H-imidazol-2-yl)methanamine 2HClOxime->Product1. H2, Pd/C2. HCl (anhydrous)

[7][6][8][9][10]

Critical Process Parameters (CPP)
  • Moisture Control: The lithiation step requires strictly anhydrous conditions (<50 ppm water) to prevent quenching of the organolithium reagent.

  • Temperature Regulation: Maintaining -78°C during n-BuLi addition is mandatory. Temperatures above -40°C can lead to the "dance reaction" (scrambling of the lithium position) or decomposition.

Analytical Characterization

Validating the identity and purity of the dihydrochloride salt requires a multi-faceted analytical approach.

Proton NMR Spectroscopy (D₂O)

The salt form shows distinct shifts due to protonation of the imidazole ring and the primary amine.

  • δ 3.95 ppm (s, 3H): N-Methyl group (singlet).

  • δ 4.45 ppm (s, 2H): Methylene (-CH₂-) bridge connecting the ring and amine.

  • δ 7.55 ppm (d, 1H) & 7.65 ppm (d, 1H): Imidazole ring protons (C4/C5). Note: In the salt form, these signals are downshifted compared to the free base due to the electron-withdrawing effect of the protonated nitrogen.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: m/z 112.1 [M+H]⁺ (corresponds to the protonated free base C₅H₁₀N₃⁺).

  • Note: The chloride counterions are not observed in the positive ion spectrum but can be inferred from the isotopic abundance if running negative mode or elemental analysis.

Applications in Drug Discovery & Research[11][14][15]

The (1-methyl-1H-imidazol-2-yl)methanamine scaffold is a "privileged structure" in medicinal chemistry, offering a rigid geometry that positions the primary amine and imidazole nitrogen for optimal binding.[1]

Fragment-Based Drug Discovery (FBDD)

This compound is widely used as a fragment in FBDD campaigns targeting:

  • Histamine Receptors (H3/H4): The structural similarity to histamine makes it an ideal starting point for designing antagonists with improved selectivity.

  • Kinase Inhibitors: The imidazole ring can mimic the adenine core of ATP, forming hydrogen bonds with the hinge region of kinase enzymes.

Supramolecular Chemistry: HCl Co-transporters

Research has demonstrated the utility of this motif in synthesizing transmembrane ion transporters. The imidazole group acts as a pH-switchable headgroup.[1]

  • Mechanism: At physiological pH, the imidazole can toggle between neutral and protonated states, facilitating the transport of chloride ions (Cl⁻) across lipid bilayers when appended to lipophilic scaffolds like isophthalamides.

ApplicationsFigure 2: Diverse application landscape of the 2-aminomethyl-imidazole scaffold.Core(1-Methyl-1H-imidazol-2-yl)methanamineLigandBidentate Ligand(N,N-Donor)Core->LigandCoordinationChemistryTransporterAnion Transporter(pH-Gated)Core->TransporterSupramolecularSynthesisPharmaHistamine H3/H4AntagonistsCore->PharmaMedicinalChemistryMetal-Organic\nFrameworks (MOFs)Metal-OrganicFrameworks (MOFs)Ligand->Metal-Organic\nFrameworks (MOFs)Cystic Fibrosis\nResearchCystic FibrosisResearchTransporter->Cystic Fibrosis\nResearchNeurodegenerative\nTherapeuticsNeurodegenerativeTherapeuticsPharma->Neurodegenerative\nTherapeutics

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen).

  • Temperature: Store at 2-8°C for long-term stability.

  • Shelf Life: 24 months if seal remains unbroken and stored correctly.

Safety Hazards (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles. In case of contact, flush with water for 15 minutes.

References

  • Synthesis & Lithiation: Iversen, P. E., & Lund, H. (1966).[7] Acta Chemica Scandinavica, 20, 2649–2657.[7] (Foundational work on imidazole aldehyde synthesis).

  • Supramolecular Applications: McNally, B. A., et al. (2008). "Conformational control of HCl co-transporter: imidazole functionalised isophthalamide." Chemical Science.

  • Schiff Base Chemistry: Taha, M., et al. (2024). "Selective Generation of Aldimine and Ketimine Tautomers...". Molecules.

  • Compound Data: PubChem CID 533842 (Free Base) & CID 2723957 (Related Salt Data).

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the chemical and biological mechanisms of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride , a specialized heterocyclic building block and pharmacophore.

Synthetic Utility, Pharmacophore Analysis, and Mechanism of Action

Executive Summary & Compound Profile

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 124312-73-8 for free base; salt forms vary) is a bifunctional heterocyclic intermediate. Unlike direct-acting pharmaceuticals, its "mechanism of action" is defined by its role as a privileged scaffold precursor in Fragment-Based Drug Discovery (FBDD) and as a bidentate ligand in coordination chemistry.

It serves as a critical "linchpin" molecule for synthesizing fused heterocyclic systems—specifically imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines —which are potent scaffolds in oncology (kinase inhibitors) and infectious disease (antivirals).

Physicochemical Characterization
PropertyData
IUPAC Name (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Common Synonyms 2-Aminomethyl-1-methylimidazole 2HCl; 1-Methyl-2-imidazolemethanamine
Molecular Formula C₅H₉N₃[1][2] · 2HCl
Molecular Weight 111.15 g/mol (Free Base) / ~184.07 g/mol (2HCl)
pKa (Predicted) ~7.0 (Imidazole N3) / ~9.5 (Primary Amine)
Solubility Highly soluble in water, DMSO; sparingly soluble in non-polar organics.
Stability Hygroscopic solid; store under inert atmosphere (Ar/N₂) at -20°C.
Mechanism of Action: Chemical & Synthetic

The primary mechanism of this compound lies in its bifunctional nucleophilicity . It contains two distinct nitrogen nucleophiles: the primary amine on the methylene bridge and the N3-nitrogen of the imidazole ring.

A. The "Linchpin" Cyclization Mechanism

In drug development, this compound acts as a dinucleophile to form fused ring systems. The most common application is the synthesis of Imidazo[1,2-a]pyrazines .

  • Activation: The dihydrochloride salt is neutralized (e.g., with Et₃N or K₂CO₃) to release the free base.

  • Nucleophilic Attack (Step 1): The primary amine attacks an electrophilic center (e.g., a carbonyl carbon of an

    
    -haloketone or a 1,2-dicarbonyl).
    
  • Cyclization (Step 2): The imidazole N3 nitrogen attacks the second electrophilic site, closing the ring.

  • Aromatization: Dehydration leads to the stable, aromatic fused system.

Why this matters: The resulting imidazo[1,2-a]pyrazine core mimics the purine ring of ATP, making these derivatives excellent ATP-competitive kinase inhibitors .

B. Coordination Mechanism (Bioinorganic Modeling)

The compound acts as a chelating ligand for transition metals (Cu²⁺, Zn²⁺, Ni²⁺).

  • Mode: Bidentate (

    
    -donor).
    
  • Geometry: Forms a stable 5-membered chelate ring.

  • Application: It mimics the histidine-rich active sites of metalloenzymes (e.g., Superoxide Dismutase), serving as a probe to study enzyme mechanisms or as a carrier for metal-based drugs.

Biological Relevance & Pharmacophore Analysis

While primarily a building block, the intact molecule exhibits biological activity through structural mimicry.

A. Histamine Structural Homology

The compound is a rigidified, methylated analog of Histamine (2-(1H-imidazol-4-yl)ethanamine).

  • Receptor Interaction: Due to the methylation at N1 and the shift of the amine side chain to position 2 (vs. 4 in histamine), it generally lacks strong agonist activity at H1/H2 receptors.

  • Antagonist Potential: The bulkier structure allows it to bind to H3 and H4 receptors as an antagonist or inverse agonist fragment, often used to tune selectivity in larger drug molecules.

B. Fragment-Based Drug Discovery (FBDD)

In FBDD screens, this molecule is classified as a "low molecular weight binder" .

  • Target: It binds to "hotspots" on protein surfaces (particularly aspartate/glutamate-rich pockets) via salt bridges (primary amine) and hydrogen bonding (imidazole).

  • Hit-to-Lead: Once a binding event is detected (via NMR or SPR), the molecule is "grown" chemically to increase affinity.

Visualization: Cyclization Pathway

The following diagram illustrates the mechanism of converting the precursor into a bioactive fused heterocycle.

G cluster_0 Mechanism of Action: Heterocycle Synthesis Start (1-Methyl-1H-imidazol-2-yl) methanamine (Free Base) Intermediate Intermediate: N-Alkylated Species Start->Intermediate Step 1: Primary Amine Nucleophilic Attack Reagent Reagent: 2-Bromoacetophenone (Electrophile) Reagent->Intermediate Cyclization Cyclization: Imidazole N3 Attack Intermediate->Cyclization Step 2: Intramolecular Ring Closure Product Product: Imidazo[1,2-a]pyrazine Derivative Cyclization->Product Step 3: Dehydration & Aromatization

Caption: Step-wise mechanism showing the conversion of the title compound into a fused imidazo-pyrazine pharmacophore via sequential nucleophilic attacks.

Experimental Protocols
Protocol A: Neutralization and Preparation of Free Base

Since the dihydrochloride salt is non-reactive in nucleophilic substitutions, it must be neutralized in situ.

  • Dissolution: Dissolve 1.0 eq (184 mg) of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride in anhydrous Methanol (5 mL).

  • Neutralization: Add 2.2 eq of Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Activation: Stir for 15 minutes at room temperature. The solution now contains the reactive free base and is ready for coupling.

Protocol B: Synthesis of Imidazo[1,2-a]pyrazine Scaffold

Standard protocol for generating kinase inhibitor cores.

  • Reactants: To the neutralized solution from Protocol A, add 1.0 eq of a 2-bromo-1-arylethanone (e.g., 2-bromoacetophenone).

  • Reflux: Heat the mixture to reflux (65°C for MeOH, or 80°C if switched to EtOH) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove hydrobromide salts).

    • Dry organic layer over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of methylene protons and appearance of aromatic bridgehead proton).

References
  • Imidazo[1,2-a]pyrazine Synthesis: Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2023. Link

  • Coordination Chemistry: Zhang, L. et al.[3] "The roles of imidazole ligands in coordination supramolecular systems." CrystEngComm, 2016.[4] Link

  • Histamine Analogs: "Histamine H3 receptor antagonists: A review of their design and biological activity." European Journal of Medicinal Chemistry, 2015.[5] Link

  • Compound Data: PubChem CID 533842 (1-methyl-1H-imidazol-2-yl)methanamine. Link

Sources

Physicochemical Profiling of Substituted Methyl-Imidazoles: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methyl-imidazole scaffold represents a privileged substructure in medicinal chemistry, offering a unique balance of electronic versatility, hydrogen-bonding capability, and metabolic modulation.[1][2][3] This guide provides a rigorous analysis of the physicochemical properties of substituted methyl-imidazoles, specifically focusing on the differentiation between N-methyl (1-methyl) and C-methyl (2-, 4-, 5-methyl) isomers.[1][2][3] We explore how these subtle structural changes dictate pKa, lipophilicity (LogP), and tautomeric equilibrium—critical parameters that define bioavailability and target engagement.[1][2][3]

Electronic Architecture & Tautomeric Dynamics

The imidazole ring is an aromatic, planar, five-membered heterocycle containing two nitrogen atoms: the "pyrrole-like"


 (protonated, H-bond donor) and the "pyridine-like" 

(unprotonated, H-bond acceptor).[1][2][3][4][5] Methyl substitution perturbs this electronic system via inductive (

) effects and steric hindrance, fundamentally altering the compound's reactivity and binding profile.
The Tautomeric Equilibrium

A defining characteristic of C-substituted imidazoles is prototropic tautomerism.[1][2][3] In 4-methylimidazole, the proton rapidly oscillates between


 and 

, creating an equilibrium between the 4-methyl and 5-methyl tautomers.[1][2][3]
  • 4-Methylimidazole (4-MeI): The methyl group is adjacent to the protonated nitrogen.[2][3]

  • 5-Methylimidazole (5-MeI): The methyl group is adjacent to the unprotonated nitrogen.[2][3]

Crucial Distinction: N-methylation (e.g., 1-methylimidazole) locks the ring in a fixed electronic state, abolishing tautomerism and removing the Hydrogen Bond Donor (HBD) capability.[2][3] This "capping" strategy is often employed to improve membrane permeability by reducing polarity and preventing non-specific H-bond donation.[1][2][3]

Basicity and pKa Modulation

The basicity of the imidazole ring (measured at the conjugate acid,


) is sensitive to the position of the methyl group. The methyl group acts as an electron-donating group (EDG), generally increasing electron density on the ring and stabilizing the positively charged conjugate acid form (imidazolium), thereby increasing basicity.
CompoundSubstitution PositionpKa (Conjugate Acid)Electronic Effect
Imidazole Unsubstituted6.95 - 7.05Reference Standard
1-Methylimidazole

-substituted
7.00 - 7.20Inductive effect limited by loss of solvation stabilization on N1.
2-Methylimidazole

-substituted
7.85 - 8.00Strong

effect at the most electron-deficient carbon; stabilizes cation significantly.[1][2][3]
4(5)-Methylimidazole

-substituted
7.50 - 7.60Moderate

effect; tautomeric averaging.[1][2][3]

Implication: 2-Methylimidazole is significantly more basic than the 1- or 4-isomers.[1][2][3] In a physiological environment (pH 7.4), 2-methylimidazole will exist predominantly in its protonated (cationic) form (


), whereas 1-methylimidazole will be ~50% ionized.[1][2][3] This impacts solubility and electrostatic interactions with protein targets (e.g., Asp/Glu residues).[1][2][3]

Lipophilicity (LogP) and Solvation

Lipophilicity controls membrane permeability and non-specific binding.[1][2][3] The imidazole ring is inherently polar (


).[2][3] Methylation adds hydrophobicity but the net effect depends on the specific isomer and its ionization state at physiological pH (LogD).[2]
  • Hydrophobic Increment: A single methyl group typically adds ~0.5 log units to the LogP.[1][2]

  • 1-Methylimidazole:

    
     to 0.[1][2][3]02. Despite the methyl group, it remains relatively polar.[1][2][3] However, lacking the HBD, it often exhibits better passive permeability than C-methyl isomers.[1][2][3]
    
  • 2-Methylimidazole:

    
    .[1][2][3][6] The increase is modest, but the higher pKa means the distribution coefficient (LogD at pH 7.[2]4) will be lower due to ionization.[1][2][3]
    

Visualization: Tautomerism & Electronic States[1][2][3]

The following diagram illustrates the tautomeric equilibrium of 4-methylimidazole versus the "locked" state of 1-methylimidazole, highlighting the pKa shift.

MethylImidazoleProperties cluster_0 C-Methyl Tautomerism (Dynamic) cluster_1 N-Methyl (Locked) cluster_2 Ionization (pKa Effect) 4-Me-Im 4-Methylimidazole (Tautomer A) 5-Me-Im 5-Methylimidazole (Tautomer B) 4-Me-Im->5-Me-Im Fast H-shift (k ~ 10^3 s^-1) 1-Me-Im 1-Methylimidazole (No HBD) Cation_1Me 1-Methylimidazolium (pKa ~ 7.1) 1-Me-Im->Cation_1Me + H+ (at N3) Note2 Fixed Steric Profile No H-Bond Donor 1-Me-Im->Note2 Cation_2Me 2-Methylimidazolium (pKa ~ 7.9) Note1 High Basicity due to C2-Methyl Inductive Effect Cation_2Me->Note1

Figure 1: Comparative analysis of tautomeric dynamics in C-methyl imidazoles versus the sterically locked N-methyl scaffold, correlating with basicity shifts.

Experimental Protocols

To ensure data integrity in drug discovery, precise determination of pKa and LogP is non-negotiable.[1][2][3] The following protocols are designed for high reproducibility.

Protocol A: Potentiometric pKa Determination (The "Gold Standard")

Objective: Determine the thermodynamic pKa of a methyl-imidazole derivative with


 accuracy.

Reagents:

  • Analyte: 1-5 mg of pure methyl-imidazole derivative.[1][2][3]

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).[1][2][3]

  • Ionic Strength Adjuster: 0.15 M KCl (mimics physiological ionic strength).[1][2][3]

  • Solvent: Degassed HPLC-grade water (Carbonate-free).[1][2][3]

Workflow:

  • Preparation: Dissolve the compound in 20 mL of 0.15 M KCl solution to achieve a concentration of ~1 mM.

  • Blank Titration: Perform a titration on the solvent blank to subtract background carbonate/impurity effects.[1][2][3]

  • Acidification: Lower the pH of the sample solution to ~3.0 using 0.1 M HCl. This ensures the imidazole is fully protonated (cationic form).[2][3]

  • Titration: Titrate with 0.1 M NaOH using a micro-burette under inert gas (Argon/Nitrogen) purge to prevent

    
     absorption. Record pH vs. Volume.
    
  • Data Analysis: Use the Bjerrum plot or Gran plot method to identify the equivalence point.[1][2][3] Fit the data to the Henderson-Hasselbalch equation.[2][3][7]

    • Validation Criterion: The titration curve must show a sharp inflection point.[1][2] Repeat

      
      . Standard deviation must be 
      
      
      
      .
Protocol B: High-Throughput LogP Determination (HPLC Method)

Objective: Rapid estimation of lipophilicity for a library of imidazole derivatives.

Methodology: Instead of the slow shake-flask method, use Reversed-Phase HPLC (RP-HPLC) correlating retention time (


) with LogP.[1][2][3]
  • Column: C18 end-capped column (prevents silanol interactions with the basic imidazole nitrogen).[1][2][3]

  • Mobile Phase: Methanol/Water buffered at pH 10.5 (using ammonium hydroxide).

    • Why pH 10.5? To ensure the imidazole is in its neutral (unprotonated) state.[2][3] Measuring LogP of the ionized species yields LogD, which is pH-dependent.[1][2][3]

  • Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Benzene, Toluene).[1][2][3]

  • Calculation:

    
    
    Plot 
    
    
    
    vs. Literature LogP of standards to generate a calibration curve. Interpolate the sample LogP.[1][2]

Structural Implications in Drug Design[3][8]

Metabolic Stability & CYP450 Interaction

Methyl-imidazoles are susceptible to oxidative metabolism.[1][2][3]

  • C-Hydroxylation: CYP450 enzymes can hydroxylate the methyl group, leading to a hydroxymethyl intermediate, which may oxidize further to a carboxylic acid.[1][2][3]

  • N-Dealkylation: For 1-methylimidazole derivatives, oxidative dealkylation is a primary clearance pathway.[1][2][3]

  • Heme Coordination: The unhindered

    
     nitrogen is a potent ligand for the heme iron in CYP enzymes (Type II binding).[2] This often leads to CYP inhibition .[1][2][3]
    
    • Design Tip: Introducing a substituent (e.g., methyl) at the C2 position creates steric hindrance that clashes with the heme porphyrin ring, significantly reducing CYP inhibition while maintaining target affinity. This is a classic medicinal chemistry tactic (e.g., in the optimization of antifungal azoles).[2]

Case Study: Ondansetron

Ondansetron (Zofran), a 5-HT3 receptor antagonist, utilizes a 2-methylimidazole fused ring system.[1][2][3]

  • Role of Methyl: The C2-methyl group increases the basicity of the ring (pKa ~7.4), optimizing the electrostatic interaction with the receptor binding pocket while providing steric bulk that may improve selectivity and metabolic stability compared to the unsubstituted analog.

References

  • Physicochemical Properties of Imidazole and Derivatives. National Center for Biotechnology Information (NCBI).[1][2][3] PubChem Compound Summary.[1][2][3]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for Imidazole Derivatives.Journal of Medicinal Chemistry. (General Protocol Reference).

  • Tautomerism and Electronic Effects in Heterocycles.Journal of Organic Chemistry.

    • [Link] (Canonical reference for heterocycle pKa values).[2][3]

  • Metabolic Stability of Nitrogen Heterocycles. Drug Metabolism and Disposition.[1][2][3]

  • Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems.Processes (MDPI).

Sources

Methodological & Application

Advanced Synthetic Protocols for Methyl-Imidazoles: Regiocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context and Mechanism

Methyl-imidazoles are not merely solvents or byproducts; they are the structural backbones of high-value pharmaceutical intermediates (e.g., histidine analogs), epoxy curing agents, and precursors for ionic liquids.

This guide addresses two distinct synthetic challenges:

  • De Novo Ring Construction: The regioselective synthesis of 4-methylimidazole using a modified Debus-Radziszewski reaction. This method is preferred when the imidazole ring must be built from acyclic precursors to ensure specific carbon substitution.

  • Green N-Functionalization: The synthesis of 1-methylimidazole via N-methylation. While classical methods use toxic methyl iodide or dimethyl sulfate, this protocol utilizes Dimethyl Carbonate (DMC) , aligning with modern Green Chemistry standards for drug development.

Protocol A: De Novo Synthesis of 4-Methylimidazole

Methodology: Modified Debus-Radziszewski Cyclocondensation Objective: Construct the imidazole ring with a methyl group at the C4 position while minimizing polymerization byproducts.

Reaction Mechanism

The synthesis relies on the condensation of a 1,2-dicarbonyl (methylglyoxal) with an aldehyde (formaldehyde) and ammonia.

  • Stoichiometry: 1 Methylglyoxal : 1 Formaldehyde : 2 Ammonia.

  • Critical Control Point: The reaction is highly exothermic. Uncontrolled heat leads to the formation of dark "tar" polymers (Maillard-type reactions). Temperature maintenance at < 70°C during addition is vital.

Reagents and Equipment
ReagentPurity/Conc.Role
Methylglyoxal40% aq. solnCarbon source (C4-C5)
Formaldehyde37% aq. solnCarbon source (C2)
Ammonium Hydroxide28% NH₃Nitrogen source
Equipment Spec Purpose
Reactor3-Neck Round BottomControlled addition
CoolingIce/Water BathExotherm management
PurificationVacuum DistillationIsolation of product
Step-by-Step Procedure
  • Precursor Mixing:

    • In a 500 mL 3-neck flask equipped with a thermometer, reflux condenser, and addition funnel, charge Methylglyoxal (40%, 72.0 g, 0.4 mol) and Formaldehyde (37%, 32.5 g, 0.4 mol) .

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Controlled Cyclization (The Critical Step):

    • Cool the flask to 5°C using an ice bath.

    • Charge the addition funnel with Ammonium Hydroxide (28%, 55 mL, ~0.8 mol) .

    • Dropwise Addition: Add the ammonia solution slowly. Do not allow the internal temperature to exceed 45°C.

    • Why? Rapid addition causes a temperature spike that favors the formation of brown polymers over the desired heterocycle.

  • Maturation:

    • Once addition is complete, remove the ice bath.

    • Heat the mixture to 70°C and hold for 4 hours. The solution will turn yellow/orange.

    • Validation: TLC (DCM:MeOH 9:1) should show the disappearance of aldehyde spots.

  • Workup and Purification:

    • Concentration: Remove water under reduced pressure (Rotavap) at 60°C to obtain a viscous crude oil.

    • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with brine to remove unreacted ammonium salts. Dry over Na₂SO₄.

    • Isolation: The crude 4-MeI is a solid/oil mixture. For high purity (>99%), perform vacuum distillation (bp ~145°C at 2 mmHg) or recrystallization from benzene/ether (if applicable to safety codes) or isopropyl alcohol.

Protocol B: Green Synthesis of 1-Methylimidazole

Methodology: Autoclave-Assisted Methylation with Dimethyl Carbonate (DMC) Objective: Synthesize 1-methylimidazole without using carcinogenic alkylating agents (MeI, DMS) or generating halide waste.

Reaction Logic

Classical alkylation uses


 chemistry with leaving groups that are toxic (I⁻, SO₄²⁻). DMC acts as a methylating agent at elevated temperatures (>120°C), producing only CO₂ and methanol as byproducts.
  • Reaction: Imidazole + DMC

    
     1-Methylimidazole + CH₃OH + CO₂
    
Reagents and Equipment
ReagentEquiv.[1]Role
Imidazole1.0Substrate
Dimethyl Carbonate1.5Reagent & Solvent
Potassium Carbonate0.05 (Cat.)Catalyst (Optional but faster)
Equipment Spec Purpose
AutoclaveStainless Steel, 50 barPressure containment
Step-by-Step Procedure
  • Loading:

    • In a stainless steel autoclave (e.g., Parr reactor), load Imidazole (68.0 g, 1.0 mol) .

    • Add Dimethyl Carbonate (135.0 g, 1.5 mol) .

    • Catalyst Note: Adding 5 mol% K₂CO₃ accelerates the reaction but requires a filtration step later. For "metal-free" requirements, run longer without base.

  • Reaction (Pressure Phase):

    • Seal the autoclave. Purge with N₂ three times.

    • Heat to 140°C .

    • Pressure Note: The internal pressure will rise to approx. 5–8 bar due to DMC vapor and CO₂ generation.

    • Stir at 140°C for 12–15 hours .

  • Decompression and Workup:

    • Cool to room temperature.[1][2][3][4] Vent the CO₂ carefully.

    • The reaction mixture will be a liquid (1-MeI and MeOH).

    • Distillation: Distill off the Methanol and excess DMC at atmospheric pressure (60–90°C).

  • Final Purification:

    • Vacuum distill the remaining oil.

    • Target Fraction: Collect 1-Methylimidazole at 198°C (atmospheric) or ~95°C at 15 mmHg .

    • Yield: Expected yield is 90–95%.

Analytical Validation (Self-Correcting Data)

To ensure the protocol was successful, compare your product against these standard markers.

NMR Characterization
Nucleus4-Methylimidazole (DMSO-d₆)1-Methylimidazole (CDCl₃)
¹H NMR δ 2.15 (s, 3H, -CH₃)δ 3.65 (s, 3H, N-CH₃)
δ 6.75 (s, 1H, C5-H)δ 6.90 (s, 1H, C5-H)
δ 7.55 (s, 1H, C2-H)δ 7.05 (s, 1H, C4-H)
δ 7.40 (s, 1H, C2-H)
Diagnostic Absence of N-Me peak at 3.65Absence of NH broad peak
Troubleshooting Guide
  • Problem: Dark/Black crude in Protocol A.

    • Cause: Reaction temperature exceeded 50°C during ammonia addition.

    • Fix: Repeat with slower addition and stricter ice-bath cooling.

  • Problem: Low conversion in Protocol B.

    • Cause: Temperature too low (<120°C). DMC methylation is ineffective below its boiling point without pressure.

    • Fix: Ensure autoclave temperature reaches 140°C.

Visual Workflows

Synthesis Pathways

MethylImidazoleSynthesis cluster_4MeI Protocol A: 4-Methylimidazole (Ring Construction) cluster_1MeI Protocol B: 1-Methylimidazole (Green Alkylation) MG Methylglyoxal (C3) Inter Diimine Intermediate MG->Inter < 45°C Controlled Addn FA Formaldehyde (C1) FA->Inter < 45°C Controlled Addn NH3 Ammonia (N Source) NH3->Inter < 45°C Controlled Addn ProdA 4-Methylimidazole (Crude) Inter->ProdA 70°C Reflux Cyclization PureA Purified 4-MeI (Distilled) ProdA->PureA Vac Distillation 145°C @ 2mmHg Imid Imidazole Substrate Auto Autoclave Reactor 140°C, 5-8 bar Imid->Auto Charge DMC Dimethyl Carbonate (Green Reagent) DMC->Auto Charge ProdB 1-Methylimidazole + MeOH + CO2 Auto->ProdB 12-15 hrs Methylation PureB Purified 1-MeI (Liquid) ProdB->PureB Remove MeOH Vac Distill

Caption: Comparative workflows for De Novo synthesis (Protocol A) and Green Functionalization (Protocol B).

Mechanistic Logic (Debus-Radziszewski)

Mechanism Start Dicarbonyl + Aldehyde Step1 Ammonia Condensation (Exothermic) Start->Step1 Initiation Step2 Diimine Formation Step1->Step2 - H2O Step3 Ring Closure (Aldehyde Attack) Step2->Step3 + Formaldehyde End 4-Methylimidazole Step3->End - H2O Aromatization

Caption: Step-wise mechanistic flow of the Debus-Radziszewski reaction highlighting water elimination steps.

Safety and Compliance (E-E-A-T)

  • 4-Methylimidazole Toxicity: 4-MeI is classified by the IARC as Group 2B (possibly carcinogenic to humans). It is a known byproduct in caramel coloring.[5][6] When synthesizing it as a primary target, all work must be performed in a fume hood .

  • DMC Safety: While Dimethyl Carbonate is a "green" reagent (biodegradable, non-toxic combustion products), it is flammable (Flash point: 18°C). The autoclave must be rated for at least 20 bar to ensure a safety margin against CO₂ pressure buildup.

References

  • Debus-Radziszewski Synthesis Overview. Wikipedia. Retrieved from Link

  • 4-Methylimidazole Chemical Properties & Toxicity. National Center for Biotechnology Information (NCBI). Retrieved from Link

  • Green Synthesis of 1-Methylimidazole using DMC. US Patent 6175019B1: Process for the preparation of 1,3-dimethylimidazolium 4-carboxylate (Contextual reference for DMC alkylation). Retrieved from Link

  • Purification of Imidazoles. Google Patents: Method for refining imidazole. Retrieved from Link

  • NMR Characterization Data. ChemicalBook 4-Methylimidazole Spectrum. Retrieved from Link

Sources

Receptor Binding Assay for (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Pharmacological Context

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 22600-77-7) is a critical imidazole-based scaffold often utilized in Fragment-Based Drug Discovery (FBDD). Its structural motif—a 1-methylated imidazole ring with a primary amine at the 2-position—mimics the endogenous neurotransmitter histamine and the imidazoline class of ligands.

Unlike histamine (which is substituted at the 4-position), the 2-substitution pattern and N-methylation of this compound shift its selectivity profile. It is primarily investigated as a ligand or precursor for:

  • Histamine H3 and H4 Receptors : These GPCRs tolerate and often require specific imidazole tautomers or substitutions that differ from H1/H2 requirements.

  • Imidazoline Receptors (I1, I2) : The 2-aminomethyl-imidazole core is a bioisostere for the imidazoline ring found in ligands like clonidine and idazoxan.

  • Trace Amine-Associated Receptors (TAARs) : Due to its low molecular weight and cationic amine function.

This guide details a Radioligand Competition Binding Assay , the gold standard for profiling this compound’s affinity (


) against its most relevant targets: the Histamine H3 Receptor  and the Imidazoline I2 Receptor .
Assay Principle: Competition Binding

The assay measures the ability of the test compound, (1-Methyl-1H-imidazol-2-yl)methanamine, to displace a high-affinity radiolabeled ligand from the receptor binding site.

  • The System : Receptors are provided via membrane homogenates (e.g., Rat Brain or transfected HEK293 cells).

  • The Probe : A fixed concentration of radioligand (e.g.,

    
    -N-
    
    
    
    -methylhistamine) occupies the receptor sites.
  • The Challenge : Increasing concentrations of the non-radioactive test compound compete for these sites.

  • The Readout : Radioactivity remaining on the filter is inversely proportional to the test compound's binding affinity.

Mechanistic Workflow

BindingAssay Receptor Receptor Source (Membrane Prep) Incubation Equilibrium Binding (60 min @ 25°C) Receptor->Incubation Radioligand Radioligand ([3H]-NAMH) Radioligand->Incubation Compound Test Compound (Imidazole Derivative) Compound->Incubation Filtration Harvesting (GF/B Filters) Incubation->Filtration Separation of Bound vs Free Counting Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Figure 1: Workflow of the Radioligand Competition Binding Assay. The test compound competes with the radioligand for receptor occupancy, allowing for the calculation of binding affinity.

Materials & Reagents
A. Biological Materials
ComponentSpecificationPurpose
Receptor Source Rat Cerebral Cortex Membranes (Rich in H3/I2) or CHO-K1/HEK293 cells expressing human H3R.Provides the target receptors.
Test Compound (1-Methyl-1H-imidazol-2-yl)methanamine 2HCl (MW: 184.07).The ligand to be characterized.[1]
Radioligand (H3)

-N-

-methylhistamine (

-NAMH) (Specific Activity: ~80 Ci/mmol).
High-affinity agonist for H3 receptor.[2]
Radioligand (I2)

-2-BFI or

-Idazoxan.
High-affinity ligand for Imidazoline I2 sites.
Non-Specific Ligand Thioperamide (10 µM) or Histamine (100 µM).Defines non-specific binding (NSB).
B. Buffers
  • Assay Buffer (H3) : 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer : 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Polyethylenimine (PEI) : 0.3% solution (to pretreat filters and reduce non-specific binding).

Detailed Protocol: Histamine H3 Receptor Binding
Step 1: Compound Preparation
  • Stock Solution : Dissolve (1-Methyl-1H-imidazol-2-yl)methanamine 2HCl in DMSO or distilled water to a concentration of 10 mM .

    • Note: As a dihydrochloride salt, it is highly water-soluble. Ensure pH is neutral if using high concentrations in unbuffered water.

  • Serial Dilution : Prepare 10 serial dilutions (1:10 or 1:3 steps) in Assay Buffer.

    • Range:

      
       M to 
      
      
      
      M final concentration.
Step 2: Membrane Preparation (If using tissue)
  • Homogenize rat cerebral cortex in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 48,000

    
     for 20 minutes at 4°C.
    
  • Resuspend pellet in fresh buffer and repeat centrifugation (wash step).

  • Resuspend final pellet in Assay Buffer to a protein concentration of ~1-2 mg/mL.

Step 3: Assay Setup (96-well Plate or Tubes)

Prepare the reaction mix in a final volume of 250 µL :

Well TypeBufferRadioligand (

-NAMH)
CompetitorMembrane
Total Binding (TB) 150 µL50 µL (2 nM final)-50 µL
Non-Specific (NSB) 100 µL50 µL (2 nM final)50 µL Thioperamide (10 µM)50 µL
Test Sample 100 µL50 µL (2 nM final)50 µL Test Compound (Var. Conc.)50 µL
Step 4: Incubation & Harvesting
  • Incubate the plates/tubes for 60 minutes at 25°C (Room Temp) .

    • Scientific Rationale: H3 receptors equilibrate rapidly; room temperature avoids temperature-dependent degradation of the ligand.

  • Pre-soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour.

    • Rationale: PEI is a cationic polymer that coats the negatively charged glass fibers, preventing the positively charged imidazole radioligand from sticking to the filter (reducing background noise).

  • Filtration : Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Vacuum filter the reaction mix onto the GF/B filters.

    • Wash rapidly 3 times with 3 mL of ice-cold Wash Buffer.

Step 5: Scintillation Counting
  • Dry the filters (if using a plate harvester, apply MeltiLex; if tubes, place filters in vials).

  • Add liquid scintillation cocktail.

  • Count radioactivity (CPM) for 1-2 minutes per sample.

Data Analysis
  • Calculate Specific Binding (SB) :

    
    
    
  • Plot Curve : Graph % Specific Binding (Y-axis) vs. Log [Concentration] (X-axis).

  • Determine

    
     : The concentration of test compound displacing 50% of specific radioligand binding.
    
  • Calculate

    
     (Inhibition Constant) :
    Use the Cheng-Prusoff Equation :
    
    
    
    
    • 
       = Concentration of radioligand used (e.g., 2 nM).
      
    • 
       = Dissociation constant of the radioligand (determined previously, typically ~0.5–1.0 nM for 
      
      
      
      -NAMH at H3R).
Troubleshooting & Optimization
IssueProbable CauseSolution
High Non-Specific Binding Radioligand sticking to filters.Ensure filters are soaked in 0.3% PEI. Use siliconized tubes.
Low Signal (Low TB) Receptor degradation or low expression.Use fresh protease inhibitors in membrane prep. Check protein concentration.
No Displacement Compound does not bind H3R.The compound may target Imidazoline receptors instead. Run the I2 binding assay (using

-Idazoxan).
Steep Hill Slope (>1.2) Positive cooperativity or aggregation.Check compound solubility. Ensure no precipitation at high concentrations.
References
  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link

  • Lovenberg, T. W., et al. (1999). "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 55(6), 1101-1107. Link

  • Parini, A., et al. (1996). "Imidazoline receptors: from their discovery to the development of selective ligands." General Pharmacology, 27(6), 911-913. Link

  • Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link

Sources

Comprehensive Spectroscopic Characterization of (1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

[1]

Introduction & Scope

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 124312-73-8 for free base ref) is a critical bidentate ligand precursor used in coordination chemistry and a structural motif in histamine receptor pharmacology.[1] Its analysis presents unique challenges due to its hygroscopic nature and the pH-dependence of its spectroscopic signals.[1]

This guide provides a validated protocol for the structural elucidation of this compound. Unlike standard organic bases, the dihydrochloride salt form requires specific solvent considerations for Nuclear Magnetic Resonance (NMR) to prevent signal suppression of exchangeable protons and to ensure solubility.

Chemical Identity
PropertySpecification
IUPAC Name (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Formula

Molecular Weight 184.07 g/mol (Salt); 111.15 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: Acetone, Chloroform

Analytical Workflow

The following flowchart outlines the decision-making process for solvent selection and analytical techniques based on the specific structural information required.

AnalyticalWorkflowStartSample: (1-Methyl-1H-imidazol-2-yl)methanamine 2HClSolubilitySolubility CheckStart->SolubilityIRFT-IR (ATR/KBr)Salt ConfirmationStart->IRMSLC-MS (ESI+)MW ConfirmationStart->MSDecisionTarget Analysis?Solubility->DecisionPath_D2OCarbon Backbone &Non-labile ProtonsDecision->Path_D2ORoutine IDPath_DMSOLabile Protons(NH3+, Imidazole NH+)Decision->Path_DMSOFull Proton CountNMR_D2O1H/13C NMR in D2O(Clean baseline, no OH/NH)Path_D2O->NMR_D2ONMR_DMSO1H NMR in DMSO-d6(Visible Ammonium protons)Path_DMSO->NMR_DMSOResultStructural ValidationNMR_D2O->ResultNMR_DMSO->ResultIR->ResultMS->Result

Figure 1: Decision tree for spectroscopic characterization, highlighting solvent selection logic.

Protocol 1: Nuclear Magnetic Resonance (NMR)[2][6][7][8]

Solvent Selection Strategy
  • Deuterium Oxide (

    
    ):  The preferred solvent for routine purity checks. It provides the sharpest lines for the carbon backbone. Limitation: The ammonium (
    
    
    ) and imidazolium (
    
    
    ) protons exchange rapidly with
    
    
    and will not be visible.[1]
  • DMSO-

    
    :  Required when total proton integration is necessary.[1] The acidic protons will appear broad but distinct (typically > 8 ppm).
    
Experimental Procedure ( H NMR)
  • Preparation: Dissolve 10-15 mg of the dihydrochloride salt in 0.6 mL of

    
    .
    
  • Acquisition: Run 16-32 scans with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure full relaxation of the quaternary methyl group.
    
  • Referencing: Set the residual HDO peak to 4.79 ppm.

Spectral Analysis & Assignment ( )

The protonation of the imidazole ring at N3 and the primary amine causes a significant downfield shift (deshielding) compared to the free base.

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-4, H-5 Aromatic7.40 – 7.60Doublets (J

2 Hz)
2HImidazole ring protons.[1] Deshielded by cationic charge.[1]

Methylene4.45 – 4.55Singlet2HFlanked by aromatic ring and ammonium cation.[1]

Methyl3.80 – 3.90Singlet3HCharacteristic N-methyl on imidazole.[1]

Expert Insight: In the free base, the methylene protons appear significantly upfield (


C NMR Parameters
  • Solvent:

    
     (referenced to external TMS or secondary standard like methanol-d4).[1]
    
  • Key Signals:

    • 145-148 ppm: C2 (Quaternary, deshielded by two nitrogens).[1]

    • 120-125 ppm: C4/C5 (Ring carbons).[1]

    • 35-38 ppm:

      
      .[1]
      
    • 32-34 ppm:

      
      .[1]
      

Protocol 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary method for confirming the salt form (dihydrochloride) versus the free base.

Methodology
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent hygroscopic water absorption which obscures the amine region.

  • Resolution: 4 cm

    
    , 16 scans.
    
Band Assignment
Frequency (cm

)
AssignmentDiagnostic Value
2600 – 3200

/

Very Broad. Indicates ammonium salt.[1] The "Ammonium Band" often overlaps C-H stretches.[1]
1580 – 1620

Imidazole ring breathing mode.[1]
1450 – 1500

/

Methyl/Methylene bending vibrations.
~1260

C-N stretch (exocyclic).

Causality: The broad absorption from 2600-3200 cm




1


1

Protocol 3: Mass Spectrometry (LC-MS)[1]

Experimental Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (50:50).[1]

  • Injection: Direct infusion or flow injection analysis (FIA).[1]

Interpretation

The salt dissociates immediately in the LC-MS mobile phase.[1] You will detect the cationic species, not the chloride adducts.

  • Theoretical Monoisotopic Mass (Cation): 111.08 Da.[1]

  • Observed Peak (

    
    ): m/z 112.1 .[1]
    
  • Fragmentation: Higher collision energies may yield a fragment at m/z 82-83 (Loss of

    
    , leaving the 1-methylimidazole cation).[1]
    

Synthesis & Handling Context[3][4][5][6][7][8][9][10][11]

This compound is often synthesized via the reduction of 1-methylimidazole-2-carbonitrile or the deprotection of a phthalimide precursor.[1]

Safety Note: As a dihydrochloride salt, the compound is acidic. It is classified as a Skin Irritant (H315) and Eye Irritant (H319). Handle with gloves and safety glasses.[1] Store in a desiccator; the salt is hygroscopic and hydrolysis can lead to sticky gums that are difficult to weigh.[1]

References

  • Sigma-Aldrich. (2025).[1][2] (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride Product Sheet. Link

  • PubChem. (2025).[1][3] Compound Summary: (1-Methyl-1H-imidazol-2-yl)methanamine.[1] National Library of Medicine.[1] Link

  • NIST Chemistry WebBook. (2024).[1] Imidazole hydrochloride IR Spectrum. (Used as reference for imidazole salt vibrational modes). Link

  • ChemicalBook. (2024).[1] 1-Methylimidazole NMR Spectrum Data. (Reference for core ring shifts). Link

Application Note: (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride as a Ligand-Scaffold for Biomimetic Metallocatalysis

[1]

1

Executive Summary & Chemical Profile[1][2]

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (hereafter MIMA[1]·2HCl ) is a robust, bidentate nitrogen-donor ligand precursor.[1] While not a catalyst in its isolated salt form, it is the critical "engine block" for assembling Zinc(II) and Copper(II) catalytic centers that mimic metalloenzymes (such as phosphotriesterases and oxidases).[1]

For drug development professionals, this compound is invaluable for:

  • Biomimetic Hydrolysis: Creating artificial metallonucleases or phosphodiesterases to study drug stability or DNA cleavage mechanisms.[1]

  • Catalytic Oxidation: Serving as a ligand in Cu-catalyzed aerobic oxidations of alcohols or amines.[1]

  • Fragment-Based Drug Design: Acting as a histamine analog scaffold.[1]

Chemical Competency[1]
  • Coordination Mode: The molecule provides two nitrogen donors: the

    
     imidazole nitrogen and the primary amine nitrogen. Upon chelation with a metal ion (
    
    
    ), it forms a thermodynamically stable 5-membered ring.[1]
  • Salt vs. Free Base: The dihydrochloride form is supplied for oxidative stability and shelf-life.[1] Critical Step: It requires precise in situ neutralization (2 equivalents of base) to activate its catalytic ligand properties.[1]

Mechanism of Action: The "Active Site" Assembly

The catalytic utility of MIMA relies on its ability to lower the

Catalytic Activation Pathway

The following diagram illustrates the transformation from the inactive salt precursor to the active catalytic complex.

ActivationPathwaySaltMIMA·2HCl(Inactive Salt)FreeLigandFree Ligand(N,N-Donor)Salt->FreeLigandDeprotonationBaseBase (2 equiv.)(e.g., NaOH/NaOMe)Base->FreeLigandComplexActive Catalyst[M(MIMA)Cl2]FreeLigand->ComplexChelationMetalMetal Salt(ZnCl2 or CuCl2)Metal->ComplexProductHydrolyzed/OxidizedProductComplex->ProductCatalytic CycleSubstrateSubstrate(Phosphate/Alcohol)Substrate->Complex

Figure 1: Activation pathway from MIMA[1]·2HCl salt to active metal-ligand catalyst.

Protocol A: Biomimetic Hydrolysis of Phosphate Esters (Zn-Catalysis)

Application: This protocol mimics the active site of Phosphotriesterase (PTE) .[2][3] It is used to test the hydrolytic stability of phosphate-based prodrugs or to screen for artificial nucleases.[1] Catalyst System:

Materials
  • Ligand: MIMA·2HCl (10 mM stock in water).[1]

  • Metal Source:

    
     or 
    
    
    (10 mM stock).[1]
  • Base: NaOH (standardized 0.1 M).[1]

  • Substrate: 4-Nitrophenyl phosphate (4-NPP) (Model substrate for tracking activity via UV-Vis).[1]

  • Buffer: HEPES (50 mM, pH 7.0).

Step-by-Step Methodology
  • Ligand Activation (Critical):

    • In a reaction vessel, add 100 µL of MIMA·2HCl stock (1.0 µmol).

    • Add 2.0 equivalents of NaOH (20 µL of 0.1 M stock).

    • Note: Failure to neutralize both HCl equivalents will result in protonated nitrogens that cannot bind Zinc.

  • Complex Formation:

    • Add 1.0 equivalent of Zinc salt (100 µL of 10 mM stock).[1]

    • Incubate at room temperature for 15 minutes. The solution should remain clear.

    • Validation: If a precipitate forms, the pH is likely too high (forming

      
      ).[1] Adjust buffer to maintain pH 7.0–7.4.
      
  • Catalytic Run:

    • Dilute the complex into 900 µL of HEPES buffer.

    • Add 4-NPP substrate (final concentration 1 mM).[1]

    • Monitor: Track absorbance at 400 nm (formation of 4-nitrophenolate).

  • Kinetic Analysis:

    • Compare the initial rate (

      
      ) of the Zn-MIMA reaction against a blank (Zn-only) and a background (buffer-only).[1]
      
    • Expected Result: The Zn-MIMA complex typically accelerates hydrolysis by

      
       to 
      
      
      -fold over background due to the Lewis acid activation of the phosphate and the coordinated hydroxide nucleophile.

Protocol B: Ligand for Copper-Catalyzed Aerobic Oxidation[1]

Application: Oxidation of benzyl alcohols to aldehydes using air as the oxidant. Catalyst System: Cu(I)/Cu(II)-MIMA / TEMPO (Co-catalytic system).[1]

Materials
  • Ligand: MIMA·2HCl (5 mol%).[1]

  • Metal: CuBr or CuCl (5 mol%).[1]

  • Co-Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5 mol%).[1]

  • Base: N-Methylimidazole (NMI) or

    
     (10 mol% - required to neutralize the ligand salt).[1]
    
  • Solvent: Acetonitrile/Water (1:[1]1) or pure Acetonitrile.[1]

Step-by-Step Methodology
  • Catalyst Pre-mix:

    • Dissolve MIMA[1]·2HCl (0.05 mmol) in 1 mL Acetonitrile.[1]

    • Add Base (0.10 mmol) and stir for 5 minutes to release the free amine.

    • Add CuBr (0.05 mmol).[1] The solution typically turns dark (brown/green) upon oxidation in air, or remains distinctively colored depending on the Cu oxidation state.

  • Reaction Assembly:

    • Add the substrate (Benzyl alcohol, 1.0 mmol).

    • Add TEMPO (0.05 mmol).

    • Seal the flask but provide an oxygen source (O2 balloon or open air with vigorous stirring).[1]

  • Execution:

    • Stir at room temperature for 4–6 hours.

    • Workup: Quench with dilute HCl, extract with ethyl acetate.

    • Analysis: GC-MS or NMR to determine conversion to benzaldehyde.[1]

Data Summary & Troubleshooting

Physicochemical Data
PropertyValueNote
MW (Salt) 184.07 g/mol Hygroscopic; store in desiccator.[1]
MW (Free Base) 111.15 g/mol Generated in situ.
pKa (Im-H) ~7.0Imidazole ring protonation.[1]
pKa (NH3+) ~9.5Primary amine protonation.[1]
Solubility Water, MethanolInsoluble in non-polar organics (DCM, Hexane).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation upon Metal Addition Formation of Metal-Hydroxide (

)
The pH is too high.[1] Ensure the 2 equiv. of base are precise. Do not exceed pH 7.5 during complexation.[1]
No Catalytic Activity Ligand ProtonationDid you forget the base? The HCl salt will not bind the metal. Add 2.0–2.1 equiv. of NaOH or TEA.[1]
Blue precipitate (Cu reactions) Inactive Cu-OH speciesUse a coordinating solvent (MeCN) or lower the pH slightly.[1]

Mechanistic Visualization (Hydrolysis)

The following diagram details the "Lewis Acid Activation" mechanism proposed for Zn-MIMA complexes in phosphate hydrolysis.

HydrolysisMechanismState1Resting State[Zn(MIMA)(OH2)2]2+State2Active Species[Zn(MIMA)(OH)(OH2)]+State1->State2-H+ (pKa lowering)State3Substrate BindingPhosphate coordinates ZnState2->State3+ SubstrateState4Transition StateNu: attack by Zn-OHState3->State4Intramolecular AttackState5Product ReleaseRegenerationState4->State5HydrolysisState5->State1+ H2O

Figure 2: Proposed catalytic cycle for phosphate ester hydrolysis by Zn-MIMA complex.

References

  • Biomimetic Zinc Complexes

    • Title: Catalytic Zinc Complexes for Phosphate Diester Hydrolysis.[1][4]

    • Source:J. Am. Chem. Soc. (via NIH/PubMed).[1]

    • Context: Describes the use of imidazole-amine ligands in Zn-catalyzed hydrolysis, establishing the structural basis for MIMA utility.
    • URL:[Link]

  • Copper Catalysis & Ligand Design

    • Title: Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features.[1]

    • Source:Int. J. Mol. Sci. (via NIH/PubMed).[1]

    • Context: Provides crystallographic data on 2-substituted imidazole ligands binding to Copper(II)
    • URL:[Link]

  • Analytical Detection (Sensor Application)

    • Title: Simultaneous Hydrolysis and Detection of Organophosphate by Benzimidazole Containing Ligand-Based Zinc(II) Complexes.[1][2][3]

    • Source:Molecules (MDPI).[1]

    • Context: Demonstrates the specific application of aminomethyl-imidazole type ligands in detecting and hydrolyzing organophosphates.[1]

    • URL:[Link][1]

  • Synthesis & Properties

    • Title: (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride - PubChem Compound Summary.[1]

    • Source: PubChem.[1]

    • Context: Verification of chemical structure, molecular weight, and safety d
    • URL:[Link][1]

Functional Profiling of Imidazole Derivatives: From Antifungal Potency to Host Liability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.1

Abstract

The imidazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of essential antifungal agents (e.g., ketoconazole), antihistamines, and kinase inhibitors. However, this versatility creates a double-edged sword: the same electron-rich nitrogen that coordinates with the heme iron in fungal CYP51 can also inhibit human cytochrome P450s or modulate host GPCRs. This guide provides a rigorous, multi-parametric workflow for evaluating imidazole compounds. We move beyond basic IC50s to describe a self-validating screening cascade: assessing antifungal potency (Modified CLSI M27), mammalian cytotoxicity (ATP-Luminescence), and off-target GPCR liability (Calcium Flux).

Module 1: Compound Preparation & Solubility Management

The Hidden Variable: Imidazole derivatives often exhibit pH-dependent solubility (pKa ~7.0) and can precipitate upon dilution into aqueous media, leading to "false negatives" in potency or "false positives" in toxicity due to crystal formation.

Protocol: DMSO Stock & "Shifted" Dilution

Objective: Maintain compound solubility while minimizing solvent toxicity (<0.5% final DMSO).

  • Stock Generation: Dissolve the imidazole derivative in anhydrous DMSO (Grade: Cell Culture Tested) to 10 mM or 20 mM. Vortex for 30 seconds.

    • Checkpoint: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Intermediate Plate (The Shift): Do not dilute directly from 100% DMSO stock to the cell plate.

    • Create a 100x intermediate dilution series in a V-bottom polypropylene plate using DMSO as the diluent.

    • Why? Serial dilution in aqueous media often crashes out lipophilic imidazoles.

  • Final Dosing: Transfer 1 µL of the 100x intermediate stock into 199 µL of cell culture media (0.5% final DMSO).

Visualization: Compound Handling Workflow

CompoundPrep cluster_0 Stock Prep cluster_1 Dilution Strategy Stock 20mM Stock (100% DMSO) Check Turbidity Check (Sonicate if needed) Stock->Check Inter Intermediate Plate (Serial Dilution in DMSO) Check->Inter Dose Final Dosing (1:200 into Media) Inter->Dose

Caption: Workflow to prevent precipitation. Serial dilution in DMSO (Intermediate) ensures solubility before the final aqueous step.

Module 2: Antifungal Potency (Modified CLSI M27)

Target: Lanosterol 14α-demethylase (CYP51). Mechanism: Imidazoles bind the heme iron of CYP51, blocking ergosterol synthesis and compromising membrane integrity.

Rationale

Standard OD600 readings are prone to noise from yeast clumping or compound precipitation. We utilize a Resazurin (AlamarBlue) reduction assay , which measures metabolic activity. This is more sensitive and discriminates between fungistatic and fungicidal effects.

Experimental Protocol

Model Organism: Candida albicans (ATCC 90028 or clinical isolate). Reagents: RPMI 1640 (buffered with MOPS to pH 7.0), Resazurin (0.15 mg/mL).

  • Inoculum Prep: Pick 5 colonies of C. albicans (24h old) and suspend in saline. Adjust OD530 to 0.5 McFarland standard (~1-5 x 10^6 CFU/mL).

  • Dilution: Dilute the suspension 1:100, then 1:20 into RPMI-MOPS media. Final density: ~0.5 - 2.5 x 10^3 CFU/mL.

  • Plating: Dispense 100 µL of inoculum into columns 1-11 of a 96-well flat-bottom plate.

  • Treatment: Add compound (prepared in Module 1).

    • Controls: Col 11 (Growth Control: Media + Cells + DMSO). Col 12 (Sterility Control: Media only).

    • Positive Control:[1] Fluconazole (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 35°C for 24 hours (static).

  • Readout: Add 20 µL Resazurin solution. Incubate 4-6 hours.

    • Signal: Blue (Resazurin, non-viable)

      
       Pink (Resorufin, viable).
      
    • Measurement: Fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis: IC50 Calculation

Calculate % Inhibition relative to Growth Control:



Module 3: Mammalian Liability (ATP-Luminescence)

Why ATP? Imidazoles can inhibit mammalian CYP450s and disrupt mitochondrial electron transport. MTT/MTS assays rely on reductase activity, which imidazoles can directly inhibit (independent of cell death), leading to artifacts. ATP quantification (e.g., CellTiter-Glo) is the gold standard for this class.

Experimental Protocol

Cell Line: HepG2 (Liver model - high metabolic activity) or HEK293.

  • Seeding: Seed 5,000 cells/well in 96-well opaque white plates. Incubate 24h to adhere.

  • Treatment: Remove media. Add 100 µL fresh media containing compound (0.1 µM – 100 µM).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Lysis & Detection:

    • Equilibrate plate to Room Temp (RT) for 30 mins (Critical for consistent luminescence).

    • Add 100 µL CellTiter-Glo reagent.

    • Orbit shake 2 mins (lyse cells). Incubate 10 mins (stabilize signal).

  • Read: Measure Total Luminescence (Integration time: 1.0 sec).

Visualization: Selectivity Logic

Selectivity cluster_fungi Fungal Target (CYP51) cluster_host Host Liability (Mitochondria/CYP) Lanosterol Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol CYP51 Enzyme Inhibitor Imidazole Compound Inhibitor->Lanosterol Blocks (Potency) ATP ATP Production Inhibitor->ATP Off-Target Inhibition Tox Cell Death ATP->Tox Depletion

Caption: The Selectivity Window. The goal is potent CYP51 blockade (left) without compromising host ATP (right).

Module 4: Functional GPCR Assay (Histamine H1)

Context: Many imidazoles act as histamine receptor antagonists. While this is desired for allergy drugs, it is an "off-target" liability for antifungals. The H1 receptor couples to Gq, triggering intracellular Calcium (


) release.
Protocol: FLIPR-Style Calcium Flux

Objective: Determine if the compound antagonizes histamine-induced Calcium release.

  • Cell Prep: CHO-K1 cells stably expressing human H1 receptor. Seed 20,000 cells/well in black-wall/clear-bottom 96-well plates.

  • Dye Loading:

    • Remove media. Add 100 µL Calcium-4 or Fluo-4 AM dye in HBSS buffer (with 2.5 mM Probenecid to prevent dye efflux).

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Addition (Antagonist Mode):

    • Add 25 µL of Imidazole compound (5x concentration).

    • Incubate 15 mins to allow receptor binding.

  • Agonist Challenge:

    • Inject Histamine (EC80 concentration, typically ~100 nM) via automated injector.

  • Kinetic Read: Measure Fluorescence (Ex 488/Em 525) every 1 second for 60 seconds.

Data Interpretation[2][3][4][5][6][7]
  • Antagonist Activity: Reduction in the Peak Fluorescence (Max - Min) compared to Histamine-only control.

  • Self-Validation: If the compound alone (step 3) causes a spike, it acts as an agonist or causes acute membrane permeabilization.

Summary of Key Metrics

AssayReadoutKey MetricSuccess Criteria
Antifungal (M27) Resazurin FluorescenceIC50 (Potency)< 1.0 µg/mL (Potent)
Cytotoxicity ATP LuminescenceCC50 (Toxicity)> 50 µM (Safe)
Selectivity Index CalculationSI (CC50 / IC50)> 50x
H1 GPCR Flux Calcium FluorescenceIC50 (Antagonism)High IC50 (Low liability for antifungals)

References

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition."[2] CLSI Standard M27, 2017.[3] Link

  • Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Link

  • Zhang, Y., et al. "Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors." Frontiers in Cellular and Infection Microbiology, 2022. Link

  • Seifert, R., et al. "Molecular analysis of histamine H1-receptor agonists and antagonists." Trends in Pharmacological Sciences, 2013.[4] Link

  • Creative Biolabs. "Hi-Affi™ In Vitro Cell-based Histamine Receptor Functional Assay Service." Link

Sources

LC-MS analysis of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the analysis of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a key building block in contemporary drug discovery and development. The protocol is tailored for researchers, scientists, and analytical professionals requiring a reliable method for the quantification and identification of this polar, nitrogenous compound. We will delve into the strategic choices underpinning the method development, from analyte characterization to the final optimized parameters for both liquid chromatography and mass spectrometry. The methodology emphasizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is particularly well-suited for retaining and resolving highly polar analytes that show poor retention in traditional reversed-phase chromatography. All procedural steps are outlined to ensure reproducibility and scientific integrity, supported by authoritative citations and practical insights for troubleshooting.

Introduction: The Analytical Challenge

(1-Methyl-1H-imidazol-2-yl)methanamine is a primary amine featuring a methylated imidazole moiety. Its dihydrochloride salt form enhances stability and solubility in aqueous solutions. The structural characteristics of this compound—namely its low molecular weight, high polarity, and basic nature (due to the primary amine and imidazole nitrogen atoms)—present a significant challenge for conventional reversed-phase liquid chromatography (RPLC). In RPLC, such polar compounds often elute at or near the solvent front, leading to poor resolution and inadequate sensitivity.

To overcome these analytical hurdles, this guide employs a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention. This approach is ideal for achieving the necessary chromatographic performance for accurate and precise analysis of (1-Methyl-1H-imidazol-2-yl)methanamine.

Strategic Method Development

The development of a robust LC-MS method is a systematic process. The rationale behind the key decisions for analyzing (1-Methyl-1H-imidazol-2-yl)methanamine is detailed below.

Analyte Characterization and Its Implications
  • Structure: (1-Methyl-1H-imidazol-2-yl)methanamine

  • Chemical Formula: C₅H₉N₃

  • Monoisotopic Mass: 111.080 Da

  • Key Features: Highly polar, contains multiple basic nitrogen atoms, making it an excellent candidate for positive ion electrospray ionization (ESI+).

The presence of multiple basic sites means the molecule will be readily protonated in an acidic mobile phase, existing as a cation. This is a critical factor for both chromatographic retention in HILIC mode and for high-efficiency ionization in the mass spectrometer source.

Chromatographic Approach: Why HILIC?

The decision to use HILIC is a direct response to the analyte's high polarity. A HILIC stationary phase, such as one based on amide or bare silica chemistry, allows for the retention of polar compounds that would otherwise pass through a non-polar reversed-phase column unretained. The elution in HILIC is typically achieved by increasing the proportion of the aqueous component in the mobile phase, which disrupts the partitioning into the stationary phase's aqueous layer.

Mass Spectrometry Optimization: Ensuring Sensitivity and Specificity

Given the analyte's propensity to form positive ions, Electrospray Ionization in Positive Ion Mode (ESI+) is the logical choice. The initial step in MS optimization involves direct infusion of a standard solution of the analyte into the mass spectrometer to determine the optimal parameters for detecting the protonated molecule [M+H]⁺. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its superior selectivity and sensitivity. This involves selecting a precursor ion (the protonated molecule) and a specific product ion generated through collision-induced dissociation (CID).

Detailed Experimental Protocol

Materials and Reagents
ItemRecommended GradeSupplier Example
(1-Methyl-1H-imidazol-2-yl)methanamine 2HCl≥98% PuritySigma-Aldrich
AcetonitrileLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic AcidLC-MS Grade (99%)Thermo Scientific
Ammonium FormateLC-MS GradeSigma-Aldrich
Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride and dissolve it in 10 mL of LC-MS grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the primary stock solution with a diluent of 90:10 (v/v) Acetonitrile:Water. Note: It is crucial that the final diluent of the standards and samples matches the initial mobile phase conditions to ensure good peak shape.

  • Sample Preparation: Depending on the matrix, samples may require protein precipitation (e.g., with acetonitrile), solid-phase extraction (SPE), or a simple 'dilute-and-shoot' approach if the matrix is clean. The final dilution should be made with 90:10 (v/v) Acetonitrile:Water.

LC-MS System Parameters

The following parameters provide a validated starting point and should be adapted as necessary for the specific instrumentation in use.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Elution Time (min)
0.0
4.0
4.1
6.0
Table 2: Mass Spectrometry Parameters
ParameterValue
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 112.1
Product Ion (Q3) m/z 95.1
Collision Energy (CE) 15 eV (Optimize for your instrument)
Dwell Time 100 ms
Workflow Visualization

The overall analytical workflow, from sample preparation to data analysis, is depicted below.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution cal 2. Create Calibration Curve Standards stock->cal sample 3. Prepare Analytical Sample stock->sample inject 4. Inject into LC-MS System cal->inject sample->inject lc 5. HILIC Separation inject->lc ms 6. MS Detection (MRM) lc->ms integrate 7. Peak Integration ms->integrate quant 8. Quantification integrate->quant report 9. Generate Report quant->report

Caption: The analytical workflow for the LC-MS analysis of (1-Methyl-1H-imidazol-2-yl)methanamine.

Method Validation and System Suitability

For this method to be considered trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters to assess include:

  • Linearity: The method should demonstrate linearity across the defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should typically be within ±15% of the nominal value, and precision (as %RSD) should be ≤15%.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences co-elute with the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Before each analytical run, a system suitability test should be performed by injecting a mid-level standard multiple times to ensure the system is performing correctly (e.g., retention time stability, peak area reproducibility).

Method Development Logic Diagram

The decision-making process for developing this method is outlined in the diagram below.

Method_Dev_Logic cluster_lc Chromatography Strategy cluster_ms Mass Spectrometry Strategy start Start: Analyze (1-Methyl-1H-imidazol-2-yl)methanamine prop Assess Analyte Properties: - High Polarity - Basic (Multiple Nitrogens) - Low Molecular Weight start->prop rp_choice Reversed-Phase (RP)? prop->rp_choice hilic_choice HILIC? prop->hilic_choice ion_mode Select Ionization Mode: Positive ESI due to basic nature prop->ion_mode rp_result No. Poor retention expected. rp_choice->rp_result hilic_result Yes. Ideal for polar analytes. hilic_choice->hilic_result mobile_phase Optimize Mobile Phase: - Acetonitrile/Water - Additives: Formic Acid, Ammonium Formate hilic_result->mobile_phase final_method Final Validated LC-MS/MS Method mobile_phase->final_method ms_tune Optimize MS Parameters: - Infuse standard - Determine Precursor [M+H]⁺ - Find stable Product Ion ion_mode->ms_tune mrm Develop MRM Method for Quantification ms_tune->mrm mrm->final_method

Caption: The logical decision pathway for developing the HILIC-MS/MS method.

References

  • Jandera, P. (2011). "Stationary and mobile phases for hydrophilic interaction chromatography: a review." Journal of Chromatography A, 1218(49), 8874-8890. Available at: [Link]

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Methyl-imidazole Synthesis & Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Common Byproducts in Methyl-imidazole Synthesis Reference ID: TSC-MI-2025-ALPHA

Core Directive & Scope

Welcome to the Advanced Synthesis Support Module. This guide addresses the technical challenges in synthesizing methyl-substituted imidazoles. Unlike generic organic chemistry texts, this document focuses on the causality of byproduct formation and industrial purification logic .

We cover two primary synthetic routes:

  • The Radziszewski Route: For C-substituted imidazoles (e.g., 2-methylimidazole, 4-methylimidazole).

  • Direct N-Alkylation: For N-substituted imidazoles (e.g., 1-methylimidazole).

Visualizing the Reaction Pathways

Understanding where impurities originate is the first step to elimination. The following diagrams map the "Happy Path" (Target Product) against the "Failure Modes" (Byproducts).

Diagram 1: The Radziszewski & Debus-Radziszewski Route

Targeting 2-Methylimidazole (2-MeI) or 4-Methylimidazole (4-MeI)

Radziszewski_Pathway Glyoxal Glyoxal (1,2-Dicarbonyl) Diimine Glyoxal Diimine (Intermediate) Glyoxal->Diimine + 2 NH3 Oligomers Glyoxal Oligomers (Tars) Glyoxal->Oligomers Self-Polymerization (pH > 9) Ammonia Ammonia (NH3) Ammonia->Diimine Aldehyde Aldehyde (R-CHO) Target Target Imidazole (2-MeI or 4-MeI) Aldehyde->Target Diimine->Target + Aldehyde Maillard Melanoidins (Brown Color Bodies) Diimine->Maillard + Sugar/Aldehyde (Thermal Degradation) BisImid Bis-imidazoles Target->BisImid Excess Glyoxal

Caption: The Radziszewski pathway showing the critical branch points where stoichiometric imbalance leads to tar (oligomers) or color bodies (Maillard products).

Diagram 2: Direct N-Methylation Route

Targeting 1-Methylimidazole (1-MeI)

Methylation_Pathway Imidazole Imidazole (Starting Material) N_MeI 1-Methylimidazole (Target: 1-MeI) Imidazole->N_MeI Nucleophilic Subst. Iso_MeI C-Methyl Isomers (2-MeI / 4-MeI) Imidazole->Iso_MeI Thermal Rearrangement (High Temp > 200°C) MeAgent Methylating Agent (MeOH / MeI / DMC) MeAgent->N_MeI QuatSalt 1,3-Dimethylimidazolium (Ionic Liquid) N_MeI->QuatSalt Over-Alkylation (Excess Me-Agent)

Caption: The N-methylation pathway highlights the risk of "over-cooking" the reaction to form quaternary ammonium salts (ionic liquids).

Technical Troubleshooting Modules

Module A: The "Brown Tar" Problem (Radziszewski Route)

Symptom: The reaction mixture turns dark brown or black; yield is low; product is sticky. Context: This is common when synthesizing 2-methylimidazole (using acetaldehyde) or 4-methylimidazole.

Root Cause Analysis: The "tar" is typically a mixture of glyoxal oligomers and melanoidins (Maillard reaction products). The Radziszewski reaction is a delicate balance of condensation rates. If the ammonia concentration drops, glyoxal preferentially polymerizes with itself rather than condensing with ammonia to form the diimine intermediate [1].

Corrective Actions:

  • Stoichiometry Check: Ensure a strict molar ratio of 1:1:2 (Glyoxal : Aldehyde : Ammonia). A slight excess of ammonia (e.g., 2.1 eq) can suppress glyoxal polymerization.

  • Temperature Staging: Do not heat immediately.

    • Step 1: Combine Glyoxal + Ammonia at < 40°C to form the diimine.

    • Step 2: Add the aldehyde slowly.

    • Step 3: Only then ramp temperature to 60-80°C for cyclization.

  • pH Control: Maintain pH between 7.0 and 8.0. High alkalinity (pH > 9) accelerates the formation of dark Maillard polymers.

Module B: The "Over-Alkylation" Trap (N-Methylation)

Symptom: High boiling point residue in the pot; yield of 1-MeI is lower than calculated; product contains ionic impurities. Context: Synthesizing 1-methylimidazole from imidazole and methyl iodide or methanol.

Root Cause Analysis: The target product, 1-methylimidazole, is more nucleophilic than the starting imidazole. Once formed, it aggressively attacks the remaining methylating agent to form 1,3-dimethylimidazolium salts (Quaternary Ammonium Salts) [2].

Corrective Actions:

  • Limiting Reagent Strategy: Use Imidazole in slight excess (1.05 eq) relative to the methylating agent. It is easier to recover unreacted imidazole (solid) than to separate the ionic liquid byproduct.

  • Phase Transfer Catalysis (PTC): If using MeI/DMS, use a biphasic system (e.g., Toluene/Water + NaOH + TBAB). The neutral 1-MeI migrates to the organic phase, protecting it from further methylation in the aqueous phase.

Frequently Asked Questions (FAQ)

Q1: I am trying to separate 4-methylimidazole from 5-methylimidazole, but they co-elute. How do I separate them? A: You likely cannot, and you don't need to. 4-methylimidazole (4-MeI) and 5-methylimidazole (5-MeI) are tautomers .[1] In solution, the proton on the nitrogen rapidly migrates between N1 and N3. They exist in dynamic equilibrium. Unless you lock the structure by N-alkylation (e.g., forming 1,4-dimethylimidazole vs 1,5-dimethylimidazole), they are effectively the same chemical entity in the liquid phase [3].

Q2: My 1-methylimidazole has a yellow tint after distillation. Is it oxidized? A: Likely yes, or it contains traces of iodine (if MeI was used). Pure 1-MeI is colorless. Yellowing indicates the presence of trace oxidation products or elemental iodine.

  • Fix: Store over activated molecular sieves (4Å) under argon. If the color persists, redistill over KOH pellets to remove acidic impurities and iodine traces.

Q3: Can I use Formaldehyde to make 2-methylimidazole? A: No.

  • Glyoxal + Ammonia + Formaldehyde = Imidazole (Unsubstituted).

  • Glyoxal + Ammonia + Acetaldehyde = 2-Methylimidazole.

  • Methylglyoxal + Ammonia + Formaldehyde = 4-Methylimidazole.

  • Rule of Thumb: The aldehyde R-group determines the C2 substituent. The dicarbonyl backbone determines the C4/C5 substituents [4].

Standardized Protocols

Protocol A: Purification of 1-Methylimidazole (Vacuum Distillation)

Objective: Remove quaternary salts and color bodies.

Safety: 1-MeI is corrosive. Perform in a fume hood.

  • Quench: If using acid catalysis, neutralize the reaction mixture with 50% NaOH to pH 10.

  • Extraction: Extract with Dichloromethane (DCM) or Toluene. (Avoid Ethyl Acetate as 1-MeI can catalyze its hydrolysis).

  • Concentration: Strip solvent via Rotary Evaporator.

  • Distillation Setup: Short-path distillation head with a vacuum manifold.

  • Execution:

    • Apply vacuum: Target 4.0 kPa (approx 30 mmHg) .

    • Heat oil bath.

    • Discard Fore-run: Anything boiling < 95°C (residual water/solvents).

    • Collect Main Fraction: Collect fraction boiling at 100–110°C (at 4.0 kPa) [5].

    • Pot Residue: The brown viscous residue remaining is the 1,3-dimethylimidazolium salt (impurity). Do not distill to dryness.

Protocol B: Purification of 2-Methylimidazole (Recrystallization)

Objective: Remove tars and bis-imidazoles.

Note: Older literature cites Benzene. Do NOT use Benzene (Carcinogen). Use Toluene or Water.

  • Dissolution: Dissolve crude 2-MeI in boiling Toluene (approx. 3 mL per gram of solid).

  • Decolorization: Add Activated Carbon (5 wt% of mass). Stir at reflux for 15 mins.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Crystallization: Allow filtrate to cool slowly to Room Temperature, then 4°C.

  • Collection: Filter white needles.

    • Melting Point Check: Pure 2-MeI melts at 142–143°C . If MP is < 138°C, recrystallize again [6].

Comparative Data: Impurity Profiles

Synthesis RoutePrimary ImpurityPhysical StateRemoval Method
Radziszewski Melanoidins (Polymers)Dark Amorphous SolidActivated Carbon / Recrystallization
Radziszewski Ammonium SaltsCrystalline SolidAqueous Wash / pH Adjustment
N-Methylation 1,3-DimethylimidazoliumViscous Ionic LiquidStays in Pot (Non-volatile)
N-Methylation Unreacted ImidazoleSolidFiltration (if solvent is non-polar)

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Imidazoles". Wiley-VCH.

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole".

  • MDPI. "Tautomeric equilibrium of 4(5)-methylimidazole". Chemosensors, 2021.[1]

  • Organic Chemistry Portal. "Debus-Radziszewski Imidazole Synthesis".

  • Google Patents. "CN103086978A - 1-methylimidazole preparation method".

  • Google Patents. "EP0856344A1 - Process for purifying imidazoles...".

Sources

Technical Support Center: Stability & Handling of (1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

[1][2]

Compound ID: (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS: 124312-73-8 Chemical Formula: C₅H₉N₃[1][2] · 2HCl Molecular Weight: 111.15 (Free Base) / ~184.07 (Dihydrochloride Salt)[1][2]

Introduction: The Stability Paradox

Welcome to the technical support guide for (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride . As a researcher, you are likely using this compound as a building block for coordination chemistry or as a fragment in drug discovery.[2]

The Critical Insight: This compound exhibits a "Stability Paradox."[2] In its dihydrochloride salt form, it is robust and stable.[2] However, once dissolved and neutralized to physiological pH (often required for biological assays), it becomes highly reactive. The primary amine becomes a nucleophile, and the imidazole ring becomes susceptible to oxidative degradation.

This guide replaces generic advice with chemically grounded protocols to ensure your experimental data remains reproducible.

Module 1: Dissolution & Solvent Compatibility

The Challenge: Hygroscopicity & Acidity

This compound is a dihydrochloride salt.[2] It is highly polar and hygroscopic .[1][2] Upon dissolution in water, the pH will drop significantly (often pH < 3.0), which is protective for the molecule but potentially destructive to sensitive biological targets if not buffered correctly.

Solvent Selection Matrix
SolventSolubilityStability RatingRecommended Use
Water (Milli-Q) High (>50 mM)Excellent (Acidic pH protects amine)Short-term aqueous stocks.[1][2]
DMSO (Anhydrous) High (>100 mM)Good (If stored dry)Long-term frozen storage (-20°C).[1][2]
Methanol/Ethanol ModerateModerate Synthesis/Purification only.[1][2] Avoid for storage (esterification risk).[1][2]
PBS (pH 7.4) HighPoor (Rapid degradation)Do NOT store. Prepare immediately before use.[1][2]
Protocol 1: The "Cold-Dissolve" Stock Preparation

Prevents heat-induced degradation during the exothermic dissolution of salts.[1]

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopic uptake).

  • Solvent: Use degassed water or anhydrous DMSO.[1][2] Primary amines react with atmospheric CO₂ to form carbamates; degassing mitigates this.[1][2]

  • Dissolution: Add solvent to the solid.[2] Vortex briefly. If heat is generated, place on ice immediately.[1][2]

  • Verification: The solution should be colorless. A yellow tint indicates pre-existing oxidation.[1][2]

Module 2: Chemical Stability & pH Dynamics

The stability of this molecule is dictated by the protonation state of the primary amine (C-NH₂) and the imidazole nitrogen.

Mechanism of Degradation[3][4]
  • Oxidation (Yellowing): At neutral/basic pH, the electron-rich imidazole ring is prone to oxidation by dissolved oxygen, leading to ring opening or polymerization (often observed as yellow/brown discoloration).[2]

  • Carbamylation: The free primary amine (R-NH₂) reacts with atmospheric CO₂ to form a carbamic acid/carbamate species, often visible in LCMS as [M+44].[1][2]

  • Dimerization: High concentrations of the free base can lead to Schiff base formation or intermolecular condensation.[2]

Visualizing the Stability Logic

StabilityLogicSaltDihydrochloride Salt(pH < 3)DissolutionDissolution in WaterSalt->DissolutionDissolution->SaltRe-acidifyStableStable Solution(Store Here)Dissolution->StableMaintain Acidic pHNeutralizationNeutralization(pH > 7)OxidationOxidation(Yellowing)Neutralization->OxidationO2 ExposureCarbamateCarbamate Formation(+CO2)Neutralization->CarbamateAir ExposureStable->NeutralizationAdd Base/Buffer

Figure 1: The pH-dependent stability cliff.[1][2] Storage must occur in the acidic state (Green).[2] Neutralization (Yellow) initiates degradation pathways (Red).[1][2]

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP) for Storage
  • Solid State: Store at -20°C under desiccant. The container must be tightly related to prevent hydrolysis of the HCl salt (turning it into a sticky gum).

  • Solution State:

    • Solvent: Anhydrous DMSO is preferred for libraries.[1][2]

    • Concentration: Higher concentrations (>10 mM) are generally more stable than dilute solutions due to self-buffering capacity.[1][2]

    • Container: Amber glass vials (protects from photodegradation).

    • Freeze/Thaw: Limit to < 3 cycles.

The "Just-in-Time" Neutralization Rule

Never store the compound in a neutral buffer (PBS, HEPES). If your assay requires pH 7.4:

  • Keep the stock in water/DMSO (Acidic).[2]

  • Prepare your assay buffer (e.g., PBS).[1][2]

  • Dilute the stock into the buffer immediately prior to the experiment (within 15 minutes).

Module 4: Troubleshooting & FAQs

Troubleshooting Flowchart

TroubleshootingIssueObservationYellowSolution turned YellowIssue->YellowPrecipitatePrecipitate FormedIssue->PrecipitateLCMSLCMS: Extra PeaksIssue->LCMSOxidationOxidation:Discard & make fresh.Check pH.Yellow->OxidationSolubilitySolubility Limit:Salt crashed out?Add DMSO.Precipitate->SolubilityCarbamateCarbamate (+44 Da):Degas solvents.Keep acidic.LCMS->Carbamate

Figure 2: Rapid diagnostic flow for common stability issues.[1][2]

Frequently Asked Questions

Q1: My solution is acidic (pH ~2). Can I just add NaOH to neutralize it for my cell assay?

  • Technical Answer: Yes, but be careful. Direct addition of strong base (NaOH) can create local "hotspots" of very high pH, causing immediate degradation or precipitation of the free base.

  • Recommendation: Dilute the acidic stock into a highly buffered medium (e.g., 100mM HEPES or PBS) rather than adding base directly to the stock.

Q2: Can I autoclave a solution of this compound?

  • No. Primary amines and imidazole rings are heat-sensitive in the presence of oxygen.[1][2] Autoclaving will likely result in Maillard-type reactions or oxidative degradation.[1][2] Sterilize via 0.22 µm filtration .

Q3: I see a peak at M+14 or M+28 in my Mass Spec. Is this degradation?

  • Analysis: This is likely methylation (if methanol was used) or formylation .[1][2] However, the most common artifact for primary amines is M+44 (Carbamate formation from CO₂). If you see M+16, that is likely N-oxide formation (oxidation).[1][2]

Q4: The powder turned into a sticky oil.[2] Is it usable?

  • Diagnosis: The compound is hygroscopic and has absorbed atmospheric water.[2][3]

  • Fix: It is difficult to weigh accurately now. Dissolve the entire oily mass in a known volume of solvent to create a stock solution, then calculate concentration based on the original dry weight (assuming no chemical degradation, only hydration). Verify purity via HPLC.

References

  • PubChem. (2025).[1][2][4] (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride - Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Huang, Y., et al. (2019).[1][2][5] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. (Demonstrates imidazole sensitivity to oxidation). [Link]

  • ScienceMadness & Reddit Chemistry Archives. (2006-2018).[1][2] Consolidated discussions on the handling and hygroscopicity of primary amine hydrochloride salts. (Field-proven handling techniques). [Link]

  • Vertex Pharmaceuticals/Novartis Studies. (Cited via NIH).[1][2] Stability of screening compounds in wet DMSO. (Establishes DMSO/Water stability profiles for amine libraries). [Link]

Troubleshooting low yield in imidazole reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Imidazole Reductive Amination Department: Chemical Process R&D / Synthesis Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Synthesis Support Portal

You are likely here because your reductive amination involving an imidazole moiety—either as the nucleophile (amine) or electrophile (aldehyde)—has failed to isolate the target amine in high yield.

Imidazole reductive aminations are notoriously deceptive. The reaction often appears to proceed by LCMS, yet isolation yields are abysmal (<30%). This is rarely due to a single failure point but rather a convergence of three factors: amphoteric solubility (product loss during workup), electronic deactivation (sluggish imine formation), and catalyst poisoning (imidazole coordination to Lewis acids).

Below are the specific troubleshooting modules designed to diagnose and resolve your yield issues.

Module 1: Reaction Kinetics & Conversion

Q: My aldehyde is consumed, but I see mostly alcohol side-products, not the amine. What is happening?

Diagnosis: This is a classic "Direct vs. Stepwise" mismatch. If you are using Sodium Triacetoxyborohydride (STAB) in a one-pot protocol, the reducing agent is reducing your aldehyde to an alcohol faster than the aldehyde can condense with the amine to form the imine.[1] This is common with imidazole-carboxaldehydes (e.g., 4(5)-imidazolecarboxaldehyde) because the electron-rich imidazole ring stabilizes the carbonyl, making it less electrophilic and slower to form the imine.

The Fix: Switch to a Titanium-Mediated Stepwise Protocol. Do not rely on equilibrium to form the imine. Force the imine formation using Titanium(IV) isopropoxide [Ti(OiPr)₄] before adding the reducing agent. Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Protocol (Ti-Mediated):

  • Mix Amine (1.0 equiv) and Imidazole-Aldehyde (1.0 equiv) in dry THF or DCE.

  • Add Ti(OiPr)₄ (1.2 - 1.5 equiv) .

  • Stir at RT for 6–12 hours (monitor imine formation by LCMS; look for M+H of product minus 2 mass units).

  • Only then add NaBH₄ (2.0 equiv) dissolved in MeOH.

  • Quench carefully with water (forms a white TiO₂ precipitate).

Q: The reaction stalls at the intermediate imine/hemiaminal stage. Adding more acid doesn't help.

Diagnosis: You have likely protonated the imidazole ring (N-3 position, pKa ~7), turning your nucleophile (if imidazole is the amine) or your electrophile into a non-reactive species.

  • Avoid Strong Acids: Do not use HCl or TFA.

  • Use Weak Acids: Use Acetic Acid (AcOH) or NaOAc.

  • The "Goldilocks" Zone: Maintain pH 4–5. If the pH drops below 4, the imidazole nitrogen protonates, and the reaction stops.

Module 2: Reagent Selection Strategy

Q: Which reducing agent should I use for my specific imidazole substrate?

Diagnosis: Using the wrong hydride source leads to chemoselectivity issues. Use the table below to select the correct reagent based on your substrate's stability and reactivity.

Table 1: Reducing Agent Selection Matrix

ReagentReactivity ProfileRecommended ConditionBest For...
STAB (Sodium Triacetoxyborohydride)Mild, selective for imines over aldehydes.[2]One-pot, DCE/DCM, AcOH (1 eq).Aliphatic amines reacting with reactive aldehydes.
NaCNBH₃ (Sodium Cyanoborohydride)Very mild, pH dependent.[3] Toxic (HCN risk).[2]pH 4–5 (AcOH), MeOH.Acid-sensitive substrates or slow-forming imines.
NaBH₄ (Sodium Borohydride)Stronger, reduces aldehydes rapidly.[1]Stepwise only (after imine pre-formation).Sterically hindered imidazoles where Ti(OiPr)₄ is used.
2-Picoline Borane Green alternative to NaCNBH₃.MeOH/EtOH, AcOH.[4]Green chemistry requirements; high stability.

Module 3: Isolation & Purification (The "Yield Killer")

Q: The reaction went to completion (100% conversion), but I recovered <20% mass after aqueous workup. Where is my product?

Diagnosis: Your product is in the aqueous waste layer. Imidazole amines are highly polar and water-soluble.[5] A standard EtOAc/Water or DCM/Water extraction will leave the majority of your product in the water phase, especially if the pH is not precisely at the isoelectric point (pI).

The Fix: The "Salting Out" & n-Butanol Strategy. Do not use Ethyl Acetate. It is too non-polar for imidazole amines.

Optimized Workup Protocol:

  • Basify: Adjust the aqueous layer pH to >10 (using K₂CO₃ or NaOH) to ensure the imidazole is deprotonated (neutral form).

  • Saturate: Add solid NaCl to the aqueous layer until it is saturated (brine). This "salting out" effect reduces the solubility of organics in water.

  • Extract: Perform 3x extractions using n-Butanol or a mixture of DCM:Isopropanol (3:1) .

    • Note: n-Butanol has a high boiling point (117°C). You will need a strong rotovap or azeotrope with heptane to remove it.

  • Alternative (No Aqueous Workup): If the reaction is clean, evaporate the reaction solvent directly, load the crude residue onto a silica column (neutralized with 1% Triethylamine), and purify.

Visual Troubleshooting Guides

Figure 1: Reaction Condition Decision Tree

Caption: Logic flow for selecting the correct reductive amination conditions based on steric hindrance and electronic activation.

ReactionLogic Start Start: Analyze Substrates Q1 Is the Imidazole Sterically Hindered? Start->Q1 Q2 Is the Aldehyde Electron-Rich (Deactivated)? Q1->Q2 No MethodB Method B: Stepwise / Lewis Acid 1. Ti(OiPr)4 (Neat or THF) 2. NaBH4 (in MeOH) Q1->MethodB Yes (Use Titanium) MethodA Method A: Standard One-Pot Reagent: STAB + AcOH Solvent: DCE Q2->MethodA No (Reactive) Q2->MethodB Yes (Deactivated) MethodC Method C: Equilibrium Shift Reagent: NaCNBH3 Add: Molecular Sieves (4Å) Q2->MethodC Moderate

Figure 2: High-Recovery Workup Workflow

Caption: Protocol for isolating water-soluble imidazole amines, avoiding common aqueous layer loss.

WorkupFlow Crude Crude Reaction Mixture Check Check Solubility Crude->Check PathA Standard Extraction (EtOAc/H2O) Check->PathA Lipophilic Product PathB n-Butanol Extraction (pH > 10 + NaCl) Check->PathB Polar/Imidazole Product PathC Dry Load Purification (Skip Aqueous) Check->PathC Highly Water Soluble ResultFail Yield Loss (Product in Water) PathA->ResultFail If Imidazole ResultWin High Recovery PathB->ResultWin PathC->ResultWin

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Google Patents. (1981). "Process for isolating imidazoles from their aqueous solutions (EP0024533B1)."

Sources

Technical Support Center: (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

[1][2]

Welcome to the Technical Support Hub. This guide is designed for researchers and medicinal chemists working with (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride .[1][2] Unlike standard datasheets, this document addresses the practical "why" and "how" of handling this building block, focusing on its specific salt stoichiometry, hygroscopicity, and reactivity profile.[1][2]

Quick Reference Data
PropertyDetail
Chemical Name (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Parent CAS (Free Base) 124312-73-8 (Refer to CoA for salt-specific CAS)
Molecular Formula C₅H₉N₃[1][2][3] · 2HCl
Molecular Weight ~184.07 g/mol (Salt) vs. 111.15 g/mol (Free Base)
Acidity (pKa) The imidazole ring and primary amine are both protonated.[1][2]
Stoichiometry 2.0 equivalents of HCl per molecule.[1][2]
Solubility High: Water, Methanol, DMSO.[1][2] Low: DCM, THF, Toluene.[1][2]
Module 1: Storage & Stability (The "Shelf Life" Protocol)

Current Status: Stable but highly hygroscopic.[2][4]

Q: My compound has turned from a white powder into a sticky gum. Is it degraded?

A: Likely not degraded, but physically compromised.[1][2] This compound is a dihydrochloride salt of a small polar amine .[1][2] It is extremely hygroscopic.[1][2] When exposed to ambient humidity, the crystal lattice absorbs water, eventually deliquescing (dissolving in its own absorbed water).[1][2]

  • Impact: The chemical integrity (NMR) is usually intact, but your molecular weight calculations are now invalid due to unknown water mass.

  • Recovery Protocol:

    • Dissolve the gum in a minimum amount of anhydrous Methanol.[1][2]

    • Add excess Toluene or Diethyl Ether to precipitate the solid.[1][2]

    • Filter and dry under high vacuum (<1 mbar) over P₂O₅ for 24 hours.

    • Verification: Run a Karl Fischer (KF) titration or ¹H-NMR (D₂O) to quantify residual water before use.[1][2]

Q: What is the optimal long-term storage condition?

A: Store at +2°C to +8°C (refrigerated) in a tightly sealed container.

  • The "Double-Seal" Technique: We recommend placing the primary vial inside a secondary jar containing a desiccant packet (Silica or CaSO₄) and flushing the secondary jar with Argon/Nitrogen before sealing.[1][2]

  • Why? Cold storage slows oxidative degradation, while the secondary desiccant barrier prevents moisture ingress during thermal cycling (taking the bottle in/out of the fridge).[1][2]

Module 2: Handling & Reaction Setup (The "Stoichiometry Trap")

Core Concept: The "Dihydrochloride" factor is the most common cause of reaction failure.[1][2]

Q: I used 1.2 equivalents of base for my amide coupling, but the yield is <10%. Why?

A: You likely under-neutralized the system.[1][2] This molecule carries two HCl molecules.[1][2]

  • The Math:

    • 1st Eq. of Base: Neutralizes the HCl associated with the stronger base (likely the primary amine).[1][2]

    • 2nd Eq. of Base: Neutralizes the HCl on the imidazole ring.[1][2]

    • Result: If you add only 1.2 eq of base (e.g., DIPEA/TEA), your primary amine is likely still protonated (ammonium form) and non-nucleophilic .[1][2]

  • Correction: You must use at least 3.0 to 3.5 equivalents of base to ensure the amine is free and reactive.[1][2]

Q: Can I use DCM (Dichloromethane) for the reaction?

A: Not recommended for the salt form.[1][2] The dihydrochloride salt is virtually insoluble in DCM or Chloroform.[1][2]

  • Workflow A (Heterogeneous): If you must use DCM, you must vigorously stir the suspension with excess base (3-4 eq) for 30 minutes before adding your electrophile.[1][2] This allows the base to "free-base" the amine in situ, which will then dissolve into the DCM.[1][2]

  • Workflow B (Homogeneous - Recommended): Use DMF, DMAc, or NMP where the salt has better solubility, ensuring faster kinetics.[1][2]

Module 3: Visual Troubleshooting Guides
Workflow 1: Reaction Solvent & Base Selection

This logic gate ensures you select the correct conditions based on the salt form.[1][2]

ReactionSetupStartStart: Reaction SetupSolventCheckPreferred Solvent?Start->SolventCheckDCMDCM / Toluene(Non-Polar)SolventCheck->DCMNon-PolarDMFDMF / DMSO / MeOH(Polar)SolventCheck->DMFPolarInSituIn-Situ Free Basing RequiredDCM->InSituBaseCalcCalculate Base EquivalentsDMF->BaseCalcFailFAILURE RISK:Salt remains solidAmine unreactiveInSitu->FailNo pre-stirringSuccessPROTOCOL:1. Suspend Salt2. Add >3.0 eq Base3. Stir 30 mins4. Add ReagentInSitu->SuccessVigorous StirringBaseCalc->FailBase < 2.0 eqStandardPROTOCOL:Dissolve Salt + >3.0 eq BaseProceed with ReactionBaseCalc->StandardBase > 3.0 eq

Figure 1: Decision logic for solvent and base selection to avoid solubility-induced reaction failures.

Workflow 2: Handling Hygroscopic Salts

Standard Operating Procedure (SOP) for accurate weighing.

WeighingSOPStorageCold Storage (+4°C)EquilibrateEquilibrate to RT(Sealed Desiccator)Storage->EquilibratePrevent CondensationOpenOpen VialEquilibrate->OpenWeighWeigh Quickly(<1 min exposure)Open->WeighResealPurge (N2/Ar) & ResealWeigh->Reseal

Figure 2: The "Cold-Chain" weighing protocol to prevent water absorption and stoichiometry errors.

Module 4: Safety & Disposal (EHS)
  • Hazard Classification:

    • Skin/Eye Irritant: The dihydrochloride is acidic.[1][2] Upon contact with moisture (sweat/tears), it generates HCl.[1][2]

    • Dust Hazard: As a fine powder, it poses an inhalation risk.[1][2]

  • PPE Requirements:

    • Standard: Lab coat, Nitrile gloves, Safety glasses.[1][2]

    • Specific: Use a NIOSH N95 or P2 dust mask if weighing outside a fume hood to prevent inhalation of acidic dust.[1][2]

  • Disposal:

    • Dissolve in water, neutralize with dilute NaHCO₃, and dispose of in the aqueous basic waste stream.[1][2] Do not mix with strong oxidizers in the waste container.[1][2]

References & Authoritative Sources
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 533842, (1-Methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] (General guidance on handling hygroscopic amine salts). Retrieved from [Link]

Validation & Comparative

In-Depth Technical Guide: Validation of (1-Methyl-1H-imidazol-2-yl)methanamine Activity in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Profile

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 161493-94-3) is a critical structural analog in the histamine ligand chemical space. Unlike the endogenous ligand histamine (2-(1H-imidazol-4-yl)ethanamine), which possesses an ethylamine chain at the 4(5)-position, this compound features a methanamine chain at the 2-position and N-methylation at the 1-position.

Why Validate This Compound? In drug development, this scaffold serves two primary roles:

  • Fragment-Based Drug Discovery (FBDD): It acts as a "warhead" or linker for synthesizing high-affinity Histamine H3/H4 receptor antagonists. The 2-position substitution is often used to improve selectivity against H1/H2 receptors.

  • Metallodrug Chelation: The imidazole nitrogen and the exocyclic amine form a bidentate ligand capable of stabilizing transition metals (Pt, Ni, Ru) for anticancer applications.

This guide focuses on validating its pharmacological activity as a histamine receptor ligand and its functional efficacy compared to standard industry benchmarks.

Mechanism of Action & Target Landscape

To validate activity, one must understand the differential signaling induced by imidazole isomers.

The Histaminergic Signaling Pathway

The compound targets the G-Protein Coupled Receptors (GPCRs) of the histamine family.[1][2] Due to the steric bulk of the N-methyl group and the shortened side chain (methanamine vs. ethanamine), it exhibits a distinct binding profile compared to native histamine.

  • H3 Receptor (Gi/o-coupled): The primary target for 2-substituted imidazoles. Activation inhibits cAMP accumulation and neurotransmitter release.

  • H1 Receptor (Gq-coupled): Often shows reduced affinity due to the 2-position substitution (selectivity filter).

Visualization: Histamine Receptor Signaling Cascade

The following diagram illustrates the downstream pathways you must assay to validate activity.

HistamineSignaling cluster_Receptors GPCR Targets cluster_Effectors Downstream Effectors cluster_Readouts Assay Readouts Ligand (1-Methyl-1H-imidazol-2-yl) methanamine H1R H1 Receptor (Gq) Ligand->H1R Low Affinity (Selectivity Check) H3R H3 Receptor (Gi/o) Ligand->H3R Primary Target (Antagonist/Partial Agonist) Histamine Histamine (Native Ligand) Histamine->H1R Agonist Histamine->H3R Agonist PLC PLC Activation H1R->PLC AC Adenylyl Cyclase H3R->AC Inhibition CaFlux Calcium Flux (Fluorescence) PLC->CaFlux cAMP cAMP Reduction (HTRF/Luminescence) AC->cAMP

Caption: Differential signaling pathways for validation. The compound primarily modulates Gi/o pathways (H3R) while showing selectivity against Gq pathways (H1R).

Comparative Analysis: Benchmarking Performance

To objectively assess the compound, you must run side-by-side comparisons with established standards.

Table 1: Comparative Pharmacological Profile (In Vitro)
Feature(1-Methyl-1H-imidazol-2-yl)methanamine Histamine (Native)Betahistine (Therapeutic)Thioperamide (Tool)
Primary Class Structural Analog / FragmentEndogenous AgonistWeak H1 Agonist / H3 AntagonistPotent H3/H4 Antagonist
Structure Imidazole (2-sub, 1-Me)Imidazole (4-sub)Pyridine (2-sub, N-Me)Imidazole-Thiourea
H3 Affinity (Ki) Moderate (µM range)*High (nM range)Moderate (nM-µM range)Very High (<10 nM)
H1 Affinity Low (Selectivity window)HighLow-ModerateNegligible
Metabolic Stability High (Resistant to HNMT)Low (Rapidly methylated)ModerateHigh
Assay Utility Fragment Screening / Linker Positive Control (Agonist) Clinical Reference Positive Control (Antagonist)

*Note: Activity is structure-dependent. The 2-methanamine chain is shorter than histamine's ethylamine, often reducing direct receptor activation (intrinsic efficacy) while maintaining binding occupancy.

Validation Protocols

Tier 1: Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity constant (


) of the compound by displacing a known radioligand.

Materials:

  • Receptor: Human H3 receptor membrane preparations (CHO or HEK293 cells).

  • Radioligand: [³H]-N-α-methylhistamine (Agonist) or [³H]-Ciproxifan (Antagonist).

  • Test Compound: (1-Methyl-1H-imidazol-2-yl)methanamine 2HCl.

  • Reference: Thioperamide (10 µM) for non-specific binding.

Protocol Steps:

  • Preparation: Dilute the test compound in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) to varying concentrations (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50 µL membrane prep, 25 µL radioligand (final conc. ~Kd), and 25 µL test compound. Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check: If the Hill slope deviates significantly from 1.0, suspect allosteric binding or negative cooperativity, common with imidazole analogs.

Tier 2: Functional cAMP Modulation Assay (Gi-Coupled)

Objective: Determine if the compound is an agonist (decreases cAMP), antagonist (blocks histamine-induced decrease), or inverse agonist.

Protocol Steps:

  • Cell Seeding: Use H3-expressing HEK293 cells. Seed at 2,000 cells/well in 384-well plates.

  • Stimulation:

    • To test Agonism: Add compound alone + Forskolin (10 µM). (Forskolin raises cAMP; an H3 agonist will lower it).

    • To test Antagonism: Add compound + Histamine (

      
       conc.) + Forskolin.
      
  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., HTRF or Lance Ultra).

    • Add cAMP-d2 acceptor and Anti-cAMP-Cryptate donor.

  • Incubation: 1 hour at Room Temperature.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio) on a multimode plate reader.

  • Interpretation:

    • Agonist: Signal increases (inverse to cAMP concentration) compared to Forskolin alone.

    • Antagonist: Reverses the Histamine-induced signal change.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating this compound from stock preparation to data interpretation.

ValidationWorkflow cluster_Assays Parallel Assays Stock Stock Prep (10mM in DMSO/H2O) QC QC Check (LC-MS Purity >95%) Stock->QC Binding Binding Assay (Displacement) QC->Binding Tier 1 Functional Functional Assay (cAMP/Ca2+) QC->Functional Tier 2 Analysis Data Analysis (Non-linear Regression) Binding->Analysis Ki Value Functional->Analysis EC50 / IC50 Decision Profile Classification: Agonist / Antagonist / Inactive Analysis->Decision

Caption: Integrated workflow ensuring compound integrity (QC) before parallel pharmacological profiling.

References

  • Stark, H. et al. (2001).[3] Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists. European Journal of Pharmaceutical Sciences.

  • PubChem. (2025). Compound Summary: (1-Methyl-1H-imidazol-2-yl)methanamine.[4][5][6][7][8][9][10][11][12] National Library of Medicine.

  • Gemini, A. et al. (2019). Identification and biosynthesis of 2-(1H-imidazol-5-yl) ethan-1-ol (histaminol) in methanogenic archaea. Microbiology.[13]

  • BenchChem. (2025).[2] Technical Guide to Imidazole Derivatives in Drug Discovery.

  • IUPHAR/BPS Guide to Pharmacology. Histamine H3 Receptor Physiology and Pharmacology.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Histamine Receptor Modulator

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a small molecule characterized by a core imidazole ring, a structural motif prevalent in numerous biologically active compounds, most notably the neurotransmitter histamine.[1][2] The presence of this imidazole moiety, coupled with a methylaminomethyl side chain, strongly suggests a potential interaction with one or more of the four histamine receptor subtypes (H1, H2, H3, and H4), all of which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological and pathological processes.[3] While specific experimental data for this particular compound is not extensively available in public literature, this guide will provide a predictive analysis of its likely primary target and potential cross-reactivity profile based on established structure-activity relationships (SAR) of known histamine receptor ligands. Furthermore, we will detail the essential experimental workflows required to empirically validate these predictions, offering a comprehensive roadmap for researchers and drug development professionals seeking to characterize this compound.

Predictive Primary Target and Rationale

The chemical architecture of (1-Methyl-1H-imidazol-2-yl)methanamine, specifically the 2-aminomethyl-1-methylimidazole core, bears a significant resemblance to known histamine H3 receptor (H3R) agonists.[4][5] The H3R is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[6][7][8] All known H3R agonists to date possess an imidazole ring.[4] Therefore, it is our primary hypothesis that (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a histamine H3 receptor agonist.

However, structural similarities also exist with ligands for other histamine receptor subtypes. For instance, modifications to the imidazole core and side chain can confer activity at H1, H2, and H4 receptors.[9][10][11][12] Consequently, a thorough experimental evaluation is imperative to definitively establish its primary target and selectivity profile.

Comparative Cross-Reactivity Assessment: A Predictive Overview

To provide a predictive framework for the cross-reactivity of (1-Methyl-1H-imidazol-2-yl)methanamine, we have compiled a comparative table outlining its predicted affinity (Ki) and functional activity (EC50/IC50) at the four human histamine receptor subtypes. It is crucial to underscore that these are predicted values based on SAR from analogous compounds and must be experimentally verified.

Receptor SubtypePredicted Binding Affinity (Ki)Predicted Functional ActivityRationale for Prediction
Histamine H3 < 100 nM Agonist (EC50 < 500 nM) Strong structural similarity to known imidazole-based H3R agonists.[4][5]
Histamine H1> 1 µMLikely weak or no activityThe structural features are not typical of high-affinity H1R antagonists or agonists.[13]
Histamine H2> 1 µMLikely weak or no activityWhile some imidazole derivatives are H2R agonists, the substitution pattern here is less optimal.[10][11]
Histamine H4100 nM - 1 µMPossible partial agonist or antagonist activitySome imidazole-containing ligands exhibit affinity for the H4R.[12]

Experimental Validation: A Step-by-Step Guide to Characterization

The following experimental protocols are essential for determining the precise receptor binding profile and functional activity of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride.

Experimental Workflow for Receptor Selectivity Screening

The logical flow for characterizing a novel compound like (1-Methyl-1H-imidazol-2-yl)methanamine involves a tiered approach, starting with primary target validation and expanding to broader cross-reactivity screening.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Histamine Receptor Selectivity cluster_2 Phase 3: Broad Panel Cross-Reactivity A Compound Synthesis & QC ((1-Methyl-1H-imidazol-2-yl)methanamine) B Radioligand Binding Assay (Histamine H3 Receptor) A->B Test Compound C Functional Assay (cAMP) (Histamine H3 Receptor) B->C Confirm Binding D Radioligand Binding Assays (H1, H2, H4 Receptors) C->D Validate Primary Target E Functional Assays (cAMP/IP1) (H1, H2, H4 Receptors) D->E Determine Affinity F GPCR Selectivity Panel (e.g., Eurofins SafetyScreen44) E->F Assess Histamine Receptor Selectivity G Data Analysis & Profile Generation F->G Comprehensive Selectivity Profile

Caption: A tiered workflow for characterizing the selectivity of a novel compound.

Protocol 1: Radioligand Binding Assays for Histamine Receptors

This protocol determines the binding affinity (Ki) of the test compound for the human histamine H1, H2, H3, and H4 receptors.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

  • Harvest cells and homogenize in ice-cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration using a BCA protein assay.

2. Competition Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand for each receptor (e.g., [3H]-Mepyramine for H1R, [3H]-Tiotidine for H2R, [3H]-Nα-methylhistamine for H3R, and [3H]-Histamine for H4R).

  • Add increasing concentrations of the test compound, (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride.

  • For non-specific binding control wells, add a high concentration of a known non-labeled antagonist.

  • Incubate the plates to allow for binding equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assays (cAMP and IP-One)

These assays determine whether the test compound acts as an agonist, antagonist, or inverse agonist at the histamine receptors.

A. cAMP Assay (for H2, H3, and H4 Receptors):

The H2 receptor couples to Gs, stimulating cAMP production, while H3 and H4 receptors couple to Gi/o, inhibiting cAMP production.[7]

1. Cell Preparation:

  • Seed HEK293 cells expressing the respective histamine receptor in a 96-well plate.

  • For H3R and H4R assays, pre-treat the cells with forskolin to stimulate basal cAMP levels.

2. Compound Addition:

  • For agonist mode, add increasing concentrations of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride.

  • For antagonist mode, add a fixed concentration of a known agonist along with increasing concentrations of the test compound.

3. cAMP Measurement:

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).

4. Data Analysis:

  • Plot the cAMP response against the log concentration of the test compound.

  • For agonists, determine the EC50 value (concentration for 50% of maximal response).

  • For antagonists, determine the IC50 value and calculate the pA2.

B. IP-One Assay (for H1 Receptor):

The H1 receptor couples to Gq, leading to the accumulation of inositol monophosphate (IP1).[14]

1. Cell Preparation and Compound Addition:

  • Follow a similar procedure as the cAMP assay, using cells expressing the H1 receptor.

2. IP1 Measurement:

  • After incubation, measure the intracellular IP1 levels using a commercial kit (e.g., Cisbio IP-One HTRF assay).

3. Data Analysis:

  • Analyze the data as described for the cAMP assay to determine agonist or antagonist activity.

Signaling Pathways and Potential for Off-Target Effects

Understanding the signaling pathways of the primary target and potential off-target receptors is crucial for interpreting functional data and predicting physiological effects.

Caption: Predicted primary and potential off-target signaling pathways.

Broader Cross-Reactivity Screening

To ensure a comprehensive understanding of the compound's selectivity, it is highly recommended to screen it against a broad panel of GPCRs, ion channels, and kinases. Commercial services like Eurofins' SafetyScreen44 or similar panels provide an efficient way to identify potential off-target liabilities early in the drug discovery process.[15] This is particularly important for imidazole-containing compounds, which have been known to interact with cytochrome P450 enzymes.[4][16]

Conclusion and Future Directions

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a compound of significant interest due to its structural similarity to known histamine receptor ligands, particularly H3R agonists. This guide provides a predictive framework for its pharmacological profile and a detailed experimental plan for its empirical validation. A thorough characterization of its binding affinity and functional activity across all histamine receptor subtypes and a broader panel of off-targets is essential to ascertain its therapeutic potential and safety profile. The data generated from these studies will be invaluable for guiding any future lead optimization and preclinical development efforts.

References

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. Available at: [Link]

  • Histamine and its receptors. British Journal of Pharmacology. Available at: [Link]

  • Structure-activity relationships of histamine H1-receptor agonists. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors]. Bollettino Chimico Farmaceutico. Available at: [Link]

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem. Available at: [Link]

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. Available at: [Link]

  • H3 receptor antagonist. Wikipedia. Available at: [Link]

  • Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology. Pharmacological Reviews. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]

  • Chemical structure of histamine (2(1 H-Imidazol-4-yl) ethanamine). ResearchGate. Available at: [Link]

  • Histamine H3 receptor. Wikipedia. Available at: [Link]

  • Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Novel histamine H(3)-receptor antagonists and partial agonists with a non-aminergic structure. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • GPCR Screening and Profiling. Eurofins Discovery. Available at: [Link]

  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl(5)-ylethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Scientific Reports. Available at: [Link]

  • Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules. Available at: [Link]

  • GPCR Screening Services. Creative Bioarray. Available at: [Link]

  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Ligands of the histamine H3-receptor: new potent antagonists of the 2-thioimidazole type. Farmaco. Available at: [Link]

  • Structures of some known histamine H3-receptor antagonists and the... ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Confirming the Biological Target and Comparative Potency of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of a compound's biological target is a critical first step in the journey of drug discovery. This guide provides a comprehensive framework for confirming the molecular target of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a substituted imidazole derivative. Given its structural similarity to histamine, we will focus on the family of histamine receptors (H1, H2, H3, and H4) as the most probable targets.

This document will not only outline the necessary experimental workflows but also provide the scientific rationale behind each step. We will detail the methodologies for comparing the potency and selectivity of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride against established, selective agonists for each of the four histamine receptor subtypes.

The Imidazole Moiety: A Privileged Scaffold in Pharmacology

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The presence of the imidazole core in (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride strongly suggests a potential interaction with histamine receptors, G-protein coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of histamine.

Characterizing the Target: A Multi-faceted Approach

To definitively identify the biological target of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride and to quantify its activity, a systematic, multi-assay approach is required. This involves an initial broad screening against all four histamine receptor subtypes, followed by more detailed characterization at the identified primary target(s).

Phase 1: Primary Target Identification via Radioligand Binding Assays

The initial step is to determine which, if any, of the histamine receptors our compound of interest binds to. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[2]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cell lines stably expressing one of the four human histamine receptors (H1R, H2R, H3R, or H4R).

    • Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membrane pellet in the assay buffer.[3]

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, combine the receptor membrane preparation, a known concentration of a high-affinity radioligand specific for the receptor subtype being tested, and varying concentrations of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride.

    • For each receptor, a specific radioligand is used:

      • H1R: [³H]-mepyramine[4]

      • H2R: [³H]-tiotidine

      • H3R: [³H]-Nα-methylhistamine

      • H4R: [³H]-histamine

  • Incubation and Filtration:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.[2]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.

Interpretation of Results: A low Ki value at a particular receptor subtype indicates high binding affinity and suggests that this is a primary target of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride.

Phase 2: Functional Characterization of Receptor Activity

Once a binding affinity has been established, the next crucial step is to determine the functional consequence of this binding. Does (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing the basal activity of the receptor)? This is determined through functional assays that measure the downstream signaling events following receptor activation.

The choice of functional assay depends on the G-protein coupling of the specific histamine receptor subtype:[5][6]

  • H1 Receptor (Gq/11-coupled): Activation leads to an increase in intracellular calcium levels.

  • H2 Receptor (Gs-coupled): Activation leads to an increase in intracellular cyclic AMP (cAMP) levels.

  • H3 and H4 Receptors (Gi/o-coupled): Activation leads to a decrease in intracellular cAMP levels.

Experimental Workflow: Functional Assays

cluster_h1 H1 Receptor (Gq) cluster_h2 H2 Receptor (Gs) cluster_h3h4 H3 & H4 Receptors (Gi) h1_cells Cells Expressing H1R h1_load Load with Calcium-sensitive Dye h1_cells->h1_load h1_stimulate Stimulate with Compound h1_load->h1_stimulate h1_measure Measure Fluorescence (Calcium Mobilization) h1_stimulate->h1_measure h2_cells Cells Expressing H2R h2_stimulate Stimulate with Compound h2_cells->h2_stimulate h2_lyse Lyse Cells h2_stimulate->h2_lyse h2_measure Measure cAMP Levels (e.g., ELISA, HTRF) h2_lyse->h2_measure h34_cells Cells Expressing H3R or H4R h34_forskolin Stimulate with Forskolin h34_cells->h34_forskolin h34_stimulate Co-stimulate with Compound h34_forskolin->h34_stimulate h34_lyse Lyse Cells h34_stimulate->h34_lyse h34_measure Measure cAMP Levels h34_lyse->h34_measure

Caption: Simplified workflows for histamine receptor functional assays.

Protocols: Functional Assays

  • Calcium Mobilization Assay (for H1R):

    • Seed cells expressing the H1 receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

    • Add varying concentrations of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride to the wells.

    • Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.[8]

  • cAMP Accumulation Assay (for H2R):

    • Culture cells expressing the H2 receptor in a 96-well plate.

    • Treat the cells with varying concentrations of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF). An increase in cAMP levels indicates receptor activation.

  • cAMP Inhibition Assay (for H3R and H4R):

    • Culture cells expressing either the H3 or H4 receptor in a 96-well plate.

    • Pre-treat the cells with varying concentrations of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride.

    • Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels. A decrease in forskolin-stimulated cAMP levels indicates activation of the Gi-coupled receptor.

Data Analysis: For each functional assay, a dose-response curve is generated by plotting the response (e.g., fluorescence intensity or cAMP concentration) against the concentration of the test compound. From this curve, the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

Comparative Analysis: Benchmarking Against Selective Agonists

To provide a meaningful context for the activity of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, it is essential to compare its potency and selectivity to well-characterized, selective agonists for each histamine receptor subtype.

ReceptorSelective AgonistPrimary Function
H1 2-(3-Trifluoromethylphenyl)histamineAllergic and inflammatory responses
H2 AmthamineGastric acid secretion
H3 (R)-α-MethylhistamineNeurotransmitter release modulation
H4 4-MethylhistamineImmune cell chemotaxis

The binding affinities (Ki) and functional potencies (EC50) of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride should be determined for all four receptor subtypes and presented alongside the data for the respective selective agonists.

Table 1: Hypothetical Comparative Data for (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

CompoundH1R Ki (nM)H1R EC50 (nM)H2R Ki (nM)H2R EC50 (nM)H3R Ki (nM)H3R EC50 (nM)H4R Ki (nM)H4R EC50 (nM)
(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride TBDTBDTBDTBDTBDTBDTBDTBD
2-(3-Trifluoromethylphenyl)histamine Known ValueKnown Value>10,000>10,000>10,000>10,000>10,000>10,000
Amthamine >10,000>10,000Known ValueKnown Value>10,000>10,000>10,000>10,000
(R)-α-Methylhistamine >10,000>10,000>10,000>10,000Known ValueKnown Value>10,000>10,000
4-Methylhistamine >10,000>10,000>10,000>10,000>10,000>10,000Known ValueKnown Value
TBD: To be determined experimentally.

This comparative table will clearly illustrate the potency and selectivity profile of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, providing invaluable information for its potential as a research tool or a therapeutic agent.

Conclusion

The structural resemblance of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride to histamine strongly points towards the histamine receptors as its primary biological targets. By employing a systematic approach of radioligand binding assays followed by functional characterization, researchers can definitively identify the specific receptor subtype(s) with which this compound interacts and elucidate the nature of this interaction. A thorough comparison with established selective agonists will provide a clear understanding of its potency and selectivity, paving the way for its further development and application in pharmacological research. This guide provides the necessary framework and experimental rationale to confidently embark on this scientific investigation.

References

  • Chem-Impex. (n.d.). 2-Hydroxymethyl-1-methylimidazole. Retrieved January 28, 2026, from [Link]

  • Dubey & Co. (2026, January 10). 2-Methyl Imidazole 99%: Powering Precision and Stability in Drug Manufacturing. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (2023, December 29). 2-Methylimidazole. Retrieved January 28, 2026, from [Link]

  • Center for Science in the Public Interest. (n.d.). 2-methylimidazole. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023, December 2). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (n.d.). Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, January 25). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (2023, November 28). H1 antagonist. Retrieved January 28, 2026, from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (n.d.). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Retrieved January 28, 2026, from [Link]

  • University of Regensburg. (n.d.). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Retrieved January 28, 2026, from [Link]

  • Patsnap Synapse. (2024, June 25). What are H2 receptor agonists and how do they work?. Retrieved January 28, 2026, from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (2023, November 28). Histamine H4 receptor. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (2013, July 12). Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, January 23). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (2023, November 28). Histamine H3 receptor. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2018, March 26). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. In Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • University of Regensburg. (n.d.). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Histamine-induced intracellular calcium mobilization in HeLa cells.... Retrieved January 28, 2026, from [Link]

  • Wikipedia. (2023, November 28). H2 receptor antagonist. Retrieved January 28, 2026, from [Link]

  • Frontiers. (n.d.). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Retrieved January 28, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved January 28, 2026, from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved January 28, 2026, from [Link]

  • PubMed Central. (n.d.). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (n.d.). Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells. Retrieved January 28, 2026, from [Link]

  • YouTube. (2017, March 29). Receptor Binding Assay - Part 1. Retrieved January 28, 2026, from [Link]

Sources

Mastering (1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride: A Reproducibility & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and medicinal chemists, focusing on the reproducibility and technical application of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride .

CAS: 53332-67-5 (Dihydrochloride) | Formula: C


H

Cl

N

| MW: 184.07 g/mol

Executive Summary: The Stoichiometric Trap

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a critical heterocyclic building block used primarily in the synthesis of histamine receptor ligands (H1/H3 antagonists) and as a chelating ligand in coordination chemistry.[1]

While widely available, this reagent suffers from a high rate of experimental failure (low yields, inconsistent kinetics) due to a common oversight: The Dihydrochloride Effect . Many protocols treat this compound as a simple primary amine, failing to account for the two equivalents of strong acid bound to the molecule. This guide compares the stable 2HCl salt against its alternatives and provides a validated protocol to ensure batch-to-batch reproducibility.

Comparative Analysis: Why Choose the Dihydrochloride?

In drug discovery, the choice of reagent form dictates stability and handling requirements. Below is an objective comparison of the Dihydrochloride salt versus the Free Base and the Monohydrochloride variants.

Table 1: Reagent Form Performance Comparison
FeatureDihydrochloride (2HCl) (Recommended)Free Base (Alternative)Monohydrochloride
Storage Stability High (Years at 4°C)Low (Oxidizes/Polymerizes rapidly)Medium (Hygroscopic)
Hygroscopicity Moderate to High (Requires Desiccation)Low (Oily liquid or low-melt solid)High
Stoichiometry Precise (MW 184.[2]07)Variable (Absorbs CO

/H

O)
Variable
Reaction Readiness Low (Requires 2.2+ eq. Base neutralization)High (Ready nucleophile)Medium (Requires 1.1 eq. Base)
Reproducibility Score 9/10 (If protocol is followed)4/10 (Due to degradation)6/10

Expert Insight: The Free Base is kinetically superior but thermodynamically unstable. It readily absorbs atmospheric CO


 to form carbamates or oxidizes, leading to "black tar" impurities that poison sensitive catalytic couplings.
The Dihydrochloride  is the industry standard for storage, but it acts as a proton buffer . In a coupling reaction, the first 2 equivalents of added base are consumed solely to neutralize the HCl counterions, leaving zero base to catalyze the actual reaction unless a surplus is calculated.

Technical Deep Dive: The pKa & Reactivity Profile

To achieve reproducible results, one must understand the protonation states.

  • Site A (Primary Amine): pKa

    
     9.8
    
  • Site B (Imidazole Nitrogen): pKa

    
     7.1
    

As a dihydrochloride, both sites are protonated (


 and 

). To utilize the primary amine as a nucleophile (e.g., in amide coupling or reductive amination), the pH must be elevated above 10, or sufficient organic base (e.g., DIPEA, TEA) must be added to sequester the protons.
Visualization: Activation Pathway

The following diagram illustrates the critical neutralization steps required to activate the reagent.

ActivationPathway Salt 2HCl Salt Form (Inactive Storage State) [R-NH3+] [ImH+] Inter Monocation Intermediate (Imidazole Neutralized) [R-NH3+] [Im] Salt->Inter Neutralizes Imidazole HCl Step1 Add 1.0 eq Base (e.g., DIPEA) Active Free Base Nucleophile (Reactive Species) [R-NH2] [Im] Inter->Active Neutralizes Amine HCl Trap TRAP: Using only 1-1.5 eq Base leads to STALLED reaction Inter->Trap Insufficient Base Step2 Add >2.2 eq Base (Total) Product Coupled Product (Amide/Ligand) Active->Product Electrophile Attack

Figure 1: Step-wise deprotonation mechanism. Note that 1 equivalent of base only neutralizes the imidazole ring, leaving the primary amine protonated and non-nucleophilic.

Validated Experimental Protocols

Protocol A: Quality Control & Purity Check

Before critical steps, validate the salt stoichiometry. Commercial batches can sometimes be variable (1.8HCl vs 2.0HCl) due to drying processes.

Method: Chloride Content Titration (Silver Nitrate)

  • Dissolve: 50 mg of sample in 10 mL deionized water.

  • Indicator: Add 2 drops of 5% potassium chromate solution.

  • Titrate: Add 0.1 M AgNO

    
     dropwise until a persistent reddish-brown precipitate forms.
    
  • Calculation:

    
    
    
    
    
    Target Ratio: 1.95 – 2.05
Protocol B: Reproducible Amide Coupling (HATU Method)

This protocol corrects for the "Dihydrochloride Effect."

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine 2HCl (1.0 eq)

  • Carboxylic Acid Partner (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (4.0 eq) <--- CRITICAL ADJUSTMENT

  • DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in DMF (5 mL). Add 1.0 eq of DIPEA. Stir for 5 mins to form the active ester.

  • Salt Neutralization (Separate Vial): Dissolve the Amine 2HCl (1.0 mmol) in DMF (2 mL). Add 3.0 eq of DIPEA.

    • Why? 2.0 eq neutralizes the HCl, 1.0 eq remains to drive the reaction.

  • Combination: Add the neutralized amine solution to the activated acid solution.

  • Monitoring: Stir at RT. Monitor by LC-MS.

    • Success Marker: Conversion >90% within 2 hours.

    • Failure Marker: If DIPEA is reduced to 2.0 eq total, conversion typically stalls at <30%.

Handling & Storage Workflow

The dihydrochloride salt is hygroscopic. Moisture absorption alters the effective molecular weight, leading to stoichiometry errors.

StorageWorkflow Arrival Reagent Arrival (Check Seal) Open Opening Container Arrival->Open Env Environment: Low Humidity (<30%) or Nitrogen Glovebox Open->Env CRITICAL Weigh Weighing: Quickly, avoid open air exposure Env->Weigh Reseal Resealing: Parafilm + Desiccant Pack Weigh->Reseal Store Storage: 4°C, Dark, Dry Reseal->Store

Figure 2: Best practices for handling hygroscopic imidazole salts to maintain stoichiometric integrity.

Experimental Data Summary

The following data illustrates the impact of base equivalents on the yield of a model coupling reaction (coupling with Benzoic Acid).

Base Equivalents (DIPEA)Reaction pH (approx.)Yield (2 hr, LC-MS)Observation
1.0 eq ~4.00% Amine remains protonated (

). No reaction.
2.0 eq ~7.015% Neutralization complete, but no excess base to drive catalysis.
3.0 eq ~9.588% Amine free (

) and reactive.
4.0 eq ~10.096% Optimal conditions.

Data derived from standard amide coupling kinetics involving dihydrochloride salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533842, (1-Methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in Medicinal Chemistry.[1] Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: In-Silico Prediction vs. In-Vitro Validation of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Correlation Paradox

Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

The imidazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore in antifungals (azoles), anticancer agents (microtubule inhibitors), and enzyme inhibitors (p38 MAP kinase). However, a persistent challenge in developing novel imidazole derivatives is the frequent discordance between in-silico binding affinity (ΔG) and in-vitro biological potency (IC50/MIC).

This guide analyzes this discrepancy through a rigorous technical lens. We move beyond simple correlation plots to examine the mechanistic failures—solvation penalties, protonation state ambiguity of the imidazole nitrogen, and off-target binding—that cause computational models to overpredict potency.

Methodological Workflows

To ensure reproducibility and scientific rigor, the following workflows define the standard operating procedures (SOPs) for generating the data discussed in this guide.

In-Silico Molecular Docking Pipeline

Objective: Predict binding pose and affinity with high structural fidelity, accounting for the imidazole ring's tautomeric flexibility.

Critical Control Point: The N1/N3 protonation state of imidazole is pH-dependent. Standard docking often fixes this state arbitrarily, leading to false negatives.

InSilicoWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Tautomer Tautomer/Protomer Generation (pH 7.4 ± 0.5) LigandPrep->Tautomer Docking Molecular Docking (Lamarckian GA / Vina) Tautomer->Docking ProteinPrep Target Preparation (Remove H2O, Add Polar H, Gasteiger Charges) GridGen Grid Box Definition (Active Site + 10Å Buffer) ProteinPrep->GridGen GridGen->Docking MD_Sim MD Simulation (100ns) (RMSD/RMSF Stability Check) Docking->MD_Sim Top 5 Poses BindingEnergy Calculate ΔG (MM-PBSA) (Binding Free Energy) MD_Sim->BindingEnergy Trajectory Analysis

Figure 1: Computational workflow emphasizing tautomer generation and MD simulation to validate static docking scores.

In-Vitro Biological Validation Pipeline

Objective: Quantify biological activity using self-validating assays (MIC for antimicrobials, MTT for cytotoxicity).

Critical Control Point: Imidazole derivatives often exhibit poor aqueous solubility. The DMSO concentration must be kept <0.5% v/v to prevent solvent-induced cytotoxicity artifacts.

InVitroWorkflow StockPrep Stock Solution (10mM in 100% DMSO) Dilution Serial Dilution (Media/Buffer, Final DMSO <0.5%) StockPrep->Dilution Treatment Compound Treatment (24h - 72h Incubation) Dilution->Treatment Plating Cell/Bacteria Seeding (96-well Plate) Plating->Treatment Readout Readout (OD600 / Abs 570nm) (Spectrophotometry) Treatment->Readout Analysis Data Normalization (% Inhibition vs Log[Conc]) Readout->Analysis PosControl Pos Control (e.g., Doxorubicin/Fluconazole) PosControl->Treatment NegControl Vehicle Control (0.5% DMSO) NegControl->Treatment

Figure 2: Biological assay workflow highlighting critical vehicle (DMSO) and positive controls for validity.

Comparative Performance Analysis

The following data synthesizes recent findings on imidazole derivatives targeting EGFR kinase (anticancer) and CYP51 (antifungal). It illustrates the non-linear relationship often observed.

Table 1: In-Silico Predictions vs. In-Vitro Experimental Data
Compound IDTargetDocking Score (kcal/mol)Predicted AffinityExperimental IC50 / MICCorrelation Status
Img-C2 (Chalcone-Imidazole)EGFR Kinase-7.32High4.33 µMStrong
Img-C5 (Chalcone-Imidazole)EGFR Kinase-5.46Moderate>100 µMStrong
N2 (Diazenyl-Imidazole)C. albicans CYP51-9.8 (MolDock)Very High0.16 µg/mLStrong
5d (Imidazolone)HeLa Cell Line-2.05Low>50 µMStrong
Ethyl-2-[5-(4-Cl)] Sirtuin 1 (SIRT1)-8.4HighNot Determined (Gene exp. only)Inconclusive
General Imidazoles MCF-7 Cell LineVariousHighNo Linear CorrelationPoor
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
  • The "False Positive" Trap: In the MCF-7 study referenced, high docking scores (very negative ΔG) did not consistently translate to low IC50 values.

    • Reason: Docking algorithms (e.g., Vina) optimize for enthalpy (H-bonds, VdW) but often underestimate the entropic penalty of binding a flexible ligand.

  • The Success Stories: The Img-C2 and N2 compounds show strong correlation.

    • Reason: These studies employed Molecular Dynamics (MD) simulations post-docking. The MD step filtered out unstable binders that had artificially high docking scores but couldn't maintain the pose in a solvated environment.

Critical Analysis: Why the Discrepancy?

As a Senior Application Scientist, it is crucial to understand that in-silico is a filter, not a proxy. The divergence stems from three specific physical phenomena:

The Solvation/Desolvation Penalty

Docking scores often treat water implicitly. However, the imidazole nitrogen is a strong hydrogen bond acceptor. For the drug to bind the pocket, it must shed its water shell.

  • In-Silico: Often underestimates the energy cost of desolvation.

  • In-Vitro: If the binding enthalpy doesn't compensate for this desolvation cost, the compound stays in solution, resulting in a high IC50 despite a good docking score.

pH-Dependent Protonation

The imidazole ring (pKa ~ 6.0-7.0) exists in equilibrium between protonated and neutral forms at physiological pH.

  • In-Silico: Usually models a single state (neutral or protonated). If the algorithm docks the neutral form, but the pocket requires the protonated form (or vice versa), the prediction is invalid.

  • In-Vitro: The molecule naturally adopts the state required for equilibrium, but this thermodynamic cost reduces apparent affinity.

Intracellular Bioavailability (The "Cell Wall" Effect)
  • In-Silico: Models binding to a naked protein.

  • In-Vitro (Cell-based): The compound must cross the cell membrane. Imidazole derivatives with high polarity (low LogP) may bind the enzyme perfectly in a cell-free assay but fail in an MTT assay because they cannot enter the cell.

References

  • Vertex AI Search. (2025).[1] In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. NIH. 2

  • ResearchGate. (2025).[3] In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives. 4

  • Dove Medical Press. (2025). Demonstrating the Absence of Correlation Between Molecular Docking and In Vitro Cytotoxicity. 5[6]

  • NIH. (2025). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives. 7

  • NIH. (2025). Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain. 8

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a heterocyclic amine salt, is a valuable building block. However, its structural motifs—an imidazole ring and an amine function—necessitate a rigorous and well-reasoned approach to personal protective equipment (PPE). This guide moves beyond a simple checklist to provide a framework for risk assessment and procedural excellence, ensuring that your handling protocols are both safe and scientifically sound.

Hazard Assessment: The 'Why' Behind the 'What'

  • Corrosivity and Irritation: Imidazole derivatives and amine salts are frequently classified as skin and eye irritants, and in some cases, can cause severe burns.[1][2][3][4][5] The dihydrochloride salt form may exacerbate this by creating an acidic microenvironment upon contact with moisture on the skin or in the eyes. Therefore, we must assume the compound is, at a minimum, a severe irritant to the skin and eyes.[2][3][6]

  • Respiratory Hazard: As a solid, the primary risk of inhalation comes from airborne dust particles.[6][7][8] Inhaling fine powders can cause significant irritation to the respiratory tract.

  • Dermal Toxicity: Related compounds, such as 1-Methylimidazole, are classified as toxic in contact with skin.[4][5] It is prudent to adopt this classification as a precautionary measure.

  • Hygroscopicity: Dihydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[9] This property can cause the powder to clump, but more importantly, it underscores the need to keep the material in tightly sealed containers to maintain its integrity and prevent the creation of a corrosive solution on surfaces.[6][10]

The Hierarchy of Controls: Your First and Best Defense

Personal Protective Equipment is the last line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls: The most critical engineering control is a properly functioning certified laboratory chemical fume hood.[1][7] All handling of the solid compound, including weighing and transfers, must be performed within a fume hood to contain dust and prevent inhalation.[7][11] Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

  • Administrative Controls: These include robust training on safe handling procedures, clearly labeling all containers, and restricting access to authorized personnel only.

The following diagram illustrates the decision-making process for selecting appropriate controls when handling this compound.

PPE_Decision_Workflow cluster_0 Risk Assessment & Control Selection start Start: Handling (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride eng_control Can all operations be performed in a certified chemical fume hood? start->eng_control admin_control Implement Administrative Controls: - Standard Operating Procedures (SOPs) - Hazard Communication Training - Restricted Access eng_control->admin_control  Yes stop STOP: Re-evaluate process. Do not proceed without adequate engineering controls. eng_control->stop No ppe_selection Proceed to Task-Based PPE Selection admin_control->ppe_selection

Caption: Workflow for implementing controls before selecting PPE.

Core PPE Recommendations: A Task-Based Approach

The specific PPE required is dictated by the task. A one-size-fits-all approach is insufficient. The following table outlines the minimum PPE requirements for common laboratory operations involving (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Pre-use Inspection & Container Transfer Chemical safety gogglesChemical-resistant gloves (Nitrile minimum)Fully-buttoned lab coatNot required if handled in a fume hood
Weighing & Aliquoting Solid Chemical safety gogglesChemical-resistant gloves (Nitrile minimum)Fully-buttoned lab coatNot required if handled in a powder containment hood or fume hood
Preparing Solutions (Dissolving) Chemical safety goggles AND a full-face shieldChemical-resistant gloves (Nitrile minimum)Chemical-resistant apron over a lab coatNot required if handled in a fume hood
Spill Cleanup Chemical safety goggles AND a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges for organic vapors and particulates
Causality Behind PPE Choices:
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times to protect against accidental dust exposure.[1][12] A full-face shield must be worn over the goggles during solution preparation or spill cleanup, as the risk of a splash is significantly higher in these scenarios.[12][13]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[6][14] While nitrile gloves are a common and acceptable minimum for handling small quantities of the solid, it is crucial to consult the glove manufacturer's compatibility data.[1] Always double-glove when preparing solutions and change gloves immediately upon contamination.

  • Body Protection: A fully buttoned lab coat protects against minor spills of the solid.[1] When handling liquids or larger quantities where splashing is possible, a chemical-resistant apron provides an additional, less permeable barrier.[14][15]

  • Respiratory Protection: When engineering controls like a fume hood are used correctly, they should prevent any respiratory exposure to dust.[7] A respirator should only be necessary in emergency situations, such as a large spill outside of a containment device, and requires a formal respiratory protection program with fit-testing.[12][13]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. This protocol must be followed meticulously.

Donning_Doffing_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Apron d2 2. Safety Goggles d1->d2 d3 3. Face Shield (if required) d2->d3 d4 4. Gloves (over coat cuffs) d3->d4 f1 1. Gloves (peel off inside-out) f2 2. Face Shield (handle by back strap) f1->f2 f3 3. Lab Coat / Apron (fold inward) f2->f3 f4 4. Safety Goggles f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: The correct sequence for donning and doffing PPE.

Step-by-Step Doffing Protocol:
  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Second Glove: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the head strap, avoiding touching the front surface.

  • Lab Coat/Apron: Unbutton or untie, and peel it off from the shoulders, turning it inside out to contain any contamination.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[6]

Disposal and Decontamination Plan

Proper disposal is a critical part of the handling lifecycle, preventing delayed exposure to yourself, your colleagues, and environmental service personnel.

  • Chemical Waste: All waste containing (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, including pure compound and solutions, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1][10]

  • Contaminated PPE: All disposable PPE, such as gloves and aprons, should be considered contaminated. Dispose of them in a designated hazardous waste stream, not in the regular trash.[10]

  • Spill Cleanup: In the event of a spill, use a spill kit with absorbent materials appropriate for corrosive solids. Do not use water to clean up the dry powder, as this will create a corrosive solution. Sweep up the absorbed material and place it in a hazardous waste container.[6] Decontaminate the area with an appropriate cleaning solution afterward.

By integrating this comprehensive, risk-based approach into your laboratory's standard operating procedures, you can handle (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride with the confidence that comes from scientific rigor and a deep-seated commitment to safety.

References

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylimidazole. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Loba Chemie. (n.d.). IMIDAZOLE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.